6-Chloro-1H-indazol-4-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1H-indazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJUUWRKVHDDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)C=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646182 | |
| Record name | 6-Chloro-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-32-4 | |
| Record name | 6-Chloro-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 6-Chloro-1H-indazol-4-amine: A Core Scaffold in Modern Medicinal Chemistry
Abstract
This technical guide provides an in-depth analysis of 6-Chloro-1H-indazol-4-amine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. The indazole nucleus is a privileged scaffold, forming the core of numerous biologically active agents, including kinase inhibitors used in oncology.[1] This document elucidates the chemical structure, physicochemical properties, a robust synthesis pathway, and critical applications of this compound, positioning it as a pivotal building block in the synthesis of targeted therapeutics. Methodologies and scientific rationales are presented to provide a field-proven perspective on its utility.
Chemical Identity and Physicochemical Properties
This compound (CAS No: 885519-32-4) is a substituted indazole, a class of aromatic heterocyclic compounds characterized by a fused benzene and pyrazole ring system.[2][3] The strategic placement of the chloro group at the 6-position and the amine group at the 4-position makes it a versatile intermediate for creating diverse molecular libraries. The amine group, in particular, serves as a primary functional handle for subsequent chemical modifications in multi-step drug synthesis campaigns.
Key Properties Summary
The following table summarizes the core chemical and physical properties of this compound. It is important to note that while fundamental identifiers are well-documented, specific experimental values for properties such as melting point and solubility are not consistently reported in publicly available literature.[3][4][5][6]
| Property | Value | Source(s) |
| CAS Number | 885519-32-4 | [2][7][8] |
| Molecular Formula | C₇H₆ClN₃ | [2][3] |
| Molecular Weight | 167.60 g/mol | [2][3] |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Amino-6-chloroindazole | [3] |
| Physical Form | Powder or crystals | [2] |
| Melting Point | Data not publicly available | [3][5] |
| Boiling Point | Data not publicly available | [2][3] |
| Solubility | Data not publicly available | [4][6] |
Structural Characteristics and Tautomerism
The indazole ring exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally considered the more thermodynamically stable and is the predominant form.[1] This feature is crucial for understanding its reactivity and intermolecular interactions, particularly in the context of binding to biological targets like enzyme active sites.
Synthesis and Purification Protocol
The synthesis of this compound is most effectively achieved via a multi-step pathway starting from a suitable chlorinated aniline precursor. The logical and field-proven approach involves the formation of the indazole ring, followed by regioselective nitration and subsequent reduction. The final reduction of the nitro-intermediate is a critical step that yields the target amine.
Synthetic Workflow Overview
The diagram below illustrates a common and reliable synthetic pathway. The key transformation is the reduction of the nitro group of the precursor, 6-Chloro-4-nitro-1H-indazole (CAS 885519-50-6), which is commercially available.[5]
Caption: Synthetic pathway for this compound.
Detailed Protocol: Reduction of 6-Chloro-4-nitro-1H-indazole
This protocol describes the final, critical step in the synthesis. The choice of reducing agent is paramount.
-
Method A (Tin(II) Chloride): This is a classic and robust method for selective nitro group reduction in aromatic systems, well-tolerated by other functional groups like halogens.
-
Method B (Catalytic Hydrogenation): This method is often preferred for its cleaner workup and higher yields, though it requires specialized equipment (hydrogenator) and careful handling of the palladium catalyst.
Materials:
-
6-Chloro-4-nitro-1H-indazole (1.0 eq)
-
For Method A: Tin(II) chloride dihydrate (SnCl₂, 4-5 eq), Concentrated Hydrochloric Acid (HCl), Ethyl Acetate, Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
For Method B: Palladium on Carbon (10% Pd/C, 5-10 mol%), Ethanol or Methanol, Hydrogen gas (H₂)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology (Method A):
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 6-Chloro-4-nitro-1H-indazole (1.0 eq) and ethanol or ethyl acetate as the solvent.
-
Reagent Addition: In a separate flask, dissolve Tin(II) chloride dihydrate (4-5 eq) in concentrated HCl. Add this solution dropwise to the stirred solution of the nitro-indazole at 0 °C.
-
Scientific Rationale: The reaction is exothermic; slow addition is necessary to control the temperature. SnCl₂ acts as the reducing agent in the acidic medium, donating electrons to the nitro group.
-
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 50-70 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup and Neutralization: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~8-9.
-
Trustworthiness Check: The formation of tin hydroxides will be visible as a white precipitate. Ensure thorough stirring to guarantee complete neutralization.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final this compound.
Spectroscopic and Analytical Profile
Characterization of the final compound is essential for confirming its identity and purity. While a comprehensive public database of spectra for this specific molecule is sparse, an expected profile can be inferred from related structures and patent literature.
-
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole core, likely in the range of δ 6.5-7.8 ppm. The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. Patent literature describing a derivative of this compound shows signals for the indazole protons at approximately 6.77 ppm, 7.25 ppm, and 7.33 ppm in DMSO-d₆.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight (167.60 g/mol ), with a characteristic isotopic pattern (M+2) at approximately 33% the intensity of the M+ peak, confirming the presence of a single chlorine atom.
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a core intermediate for the synthesis of high-value pharmaceutical agents. The indazole scaffold is a cornerstone in the design of kinase inhibitors, which are crucial in modern cancer therapy.[1]
Role as a Key Building Block
Patent literature demonstrates the direct use of this compound as a reactant in the synthesis of novel quinoline and quinazoline derivatives. These derivatives were designed and shown to be potent inhibitors of receptor tyrosine kinases, particularly Eph receptors, which play a critical role in angiogenesis and tumor progression.
The diagram below conceptualizes the strategic importance of this molecule. The amine at the C4 position acts as a nucleophile, enabling the covalent attachment of complex side chains or other heterocyclic systems, which ultimately define the final drug's specificity and potency.
Caption: Role of this compound as a key intermediate.
This modular approach allows medicinal chemists to rapidly synthesize and screen a multitude of candidate compounds, optimizing their activity against specific biological targets. The stability of the chloro-indazole core ensures that it remains intact throughout subsequent synthetic steps, making it a reliable and predictable scaffold.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. According to available safety data, it is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be used. All manipulations should be performed in a well-ventilated fume hood.[2]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure, functional handles for chemical modification, and proven utility in the synthesis of kinase inhibitors underscore its importance. This guide provides the foundational knowledge—from synthesis to application—required for scientists to effectively leverage this valuable scaffold in their research and development programs, paving the way for the next generation of targeted therapies.
References
- 1. METHYL 6-CHLORO-1H-INDAZOLE-3-CARBOXYLATE | 717134-47-9 [chemicalbook.com]
- 2. 885519-32-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. 6-CHLORO-4-NITRO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
- 4. zycz.cato-chem.com [zycz.cato-chem.com]
- 5. esdmedikal.com [esdmedikal.com]
- 6. อนุพันธ์อินดาโซล - ส่วนประกอบเฮเทอโรไซคลิก (2) [myskinrecipes.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 1H-Indazol-4-ol, 6-broMo-(885518-77-4) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to 6-Chloro-1H-indazol-4-amine (CAS Number: 885519-32-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a variety of interactions with biological targets. Indazole derivatives have garnered significant attention for their wide range of pharmacological activities, including anti-inflammatory, anti-HIV, and notably, anti-cancer properties.[1] Many successful kinase inhibitors, a cornerstone of targeted cancer therapy, feature the indazole core, which often acts as a hinge-binding motif, anchoring the drug molecule to the ATP-binding site of the kinase.[2]
This guide provides a comprehensive technical overview of 6-Chloro-1H-indazol-4-amine, a key intermediate in the synthesis of complex, biologically active molecules. We will delve into its chemical properties, provide a detailed, field-proven synthetic protocol, explore its applications in drug discovery, and present a thorough safety profile.
Section 1: Physicochemical and Structural Characteristics
This compound is a substituted indazole with a chlorine atom at the 6-position and an amine group at the 4-position. These substitutions provide crucial handles for further chemical modifications, making it a valuable building block for combinatorial chemistry and lead optimization efforts.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 885519-32-4 | |
| Molecular Formula | C₇H₆ClN₃ | |
| Molecular Weight | 167.60 g/mol | |
| Appearance | Powder or crystals | |
| Purity | Typically ≥97% | |
| Boiling Point (Predicted) | 415.5 ± 25.0 °C at 760 mmHg | [3] |
| Flash Point (Predicted) | 205.1 ± 23.2 °C | [3] |
| Density (Predicted) | 1.5 ± 0.1 g/cm³ | [3] |
Structural Representation
Caption: Chemical structure of this compound.
Section 2: Synthesis and Purification
The synthesis of this compound is most practically achieved via a two-step process starting from the commercially available 2-methyl-3-nitroaniline. The first step involves the formation of the indazole ring system, followed by the reduction of a nitro group to the desired amine.
Synthetic Pathway Overview
Caption: Synthetic approach to this compound.
Detailed Experimental Protocol: Reduction of 6-Chloro-4-nitro-1H-indazole
This protocol is based on well-established methods for the reduction of aromatic nitro groups, particularly the use of tin(II) chloride, which is a reliable and high-yielding method for this class of compounds.[4][5]
Materials and Reagents:
-
6-Chloro-4-nitro-1H-indazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloro-4-nitro-1H-indazole (1.0 eq) in absolute ethanol (10-15 mL per gram of starting material).
-
Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The addition may be exothermic, and the reaction mixture may change color.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, carefully add a saturated solution of sodium bicarbonate to neutralize the acidic mixture and precipitate the tin salts. The pH should be adjusted to ~8.
-
Extract the aqueous slurry with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
-
Self-Validation and Causality:
-
The choice of tin(II) chloride is based on its effectiveness in reducing nitro groups in the presence of other reducible functionalities and its compatibility with the indazole ring system.[2]
-
The use of an excess of the reducing agent ensures the complete conversion of the starting material.
-
The basic work-up with sodium bicarbonate is crucial to remove the tin salts, which would otherwise contaminate the product.
Section 3: Applications in Drug Discovery
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of kinase inhibitors. The amino group at the 4-position serves as a key attachment point for building out the rest of the inhibitor, often through amide bond formation or other coupling reactions.
Exemplary Synthetic Application (Hypothetical)
The following workflow illustrates a common synthetic strategy where an intermediate like this compound would be utilized.
Caption: A generalized workflow for the use of this compound.
Section 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. While experimental spectra for this specific compound are not widely published, the following are expected characteristics based on the analysis of structurally similar indazole derivatives.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, as well as a broad signal for the amine protons. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms of the indazole core. The chemical shifts will be influenced by the electron-donating amine group and the electron-withdrawing chlorine atom.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of this compound (C₇H₆ClN₃), which is 167.0250.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of this compound. A reverse-phase HPLC method, using a C18 column and a mobile phase gradient of acetonitrile and water with a suitable modifier like trifluoroacetic acid, would be appropriate for this analysis.
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on available safety data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.
-
Spills: In case of a spill, avoid generating dust, and clean up using appropriate absorbent materials.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery, particularly in the synthesis of kinase inhibitors. Its well-defined structure and reactive functional groups make it an ideal starting point for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and essential safety information to aid researchers in its effective and safe utilization.
References
- 1. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-Chloro-1H-indazol-4-amine: A Privileged Scaffold for Kinase Inhibitor Discovery
Abstract
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on 6-Chloro-1H-indazol-4-amine , a specific isomer that, while not extensively studied for its intrinsic biological activity, serves as a critical and versatile building block in the synthesis of potent protein kinase inhibitors.[3] We will dissect the structural and chemical attributes that make this scaffold particularly valuable for drug discovery, explore its application in the design of targeted therapeutics, and provide validated experimental workflows for assessing the activity of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in oncology and inflammation research.
The Indazole Nucleus: A Cornerstone of Modern Medicinal Chemistry
Nitrogen-containing heterocycles are fundamental components of numerous marketed drugs.[4] Among these, the indazole ring system—a bicyclic structure composed of fused benzene and pyrazole rings—has garnered significant attention for its wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV effects.[1]
The therapeutic success of indazole-based drugs validates the importance of this scaffold. Key examples include:
-
Axitinib: A potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), used in the treatment of renal cell carcinoma.[5]
-
Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian, fallopian tube, and peritoneal cancers.
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor approved for renal cell carcinoma and soft tissue sarcoma.
The versatility of the indazole core allows for substitutions at various positions, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to achieve high affinity and selectivity for specific biological targets.
Physicochemical Profile of this compound
Understanding the fundamental properties of a scaffold is the first step in rational drug design.
| Property | Value | Reference |
| CAS Number | 885519-32-4 | |
| Molecular Formula | C₇H₆ClN₃ | |
| Molecular Weight | 167.60 g/mol | |
| Physical Form | Powder or crystals | |
| Storage | Room temperature, inert atmosphere, protected from light | |
| InChI Key | PQJUUWRKVHDDTK-UHFFFAOYSA-N |
Synthetic Strategies
Biological Significance as a Kinase Inhibitor Scaffold
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The this compound scaffold is exceptionally well-suited for designing kinase inhibitors due to its unique combination of functional groups.
The Role of the 4-Amino Group: The "Hinge-Binding" Anchor
The ATP-binding site of most kinases features a "hinge region" that forms key hydrogen bonds with the adenine moiety of ATP. A successful inhibitor must mimic this interaction. The 1H-indazole core, particularly with an amino substituent at the 3- or 4-position, serves as an effective hinge-binding fragment.[1] The nitrogen atoms of the pyrazole ring and the exocyclic amino group can act as both hydrogen bond donors and acceptors, forming multiple stabilizing interactions with the backbone amide groups of hinge residues like Alanine and Glutamic acid.[1]
The Influence of the 6-Chloro Substituent
The chlorine atom at the C6 position plays a crucial, multifaceted role:
-
Hydrophobic Interactions: It can occupy hydrophobic pockets within the ATP-binding site, increasing binding affinity.
-
Electronic Modulation: As an electron-withdrawing group, it modulates the pKa of the indazole nitrogens and the 4-amino group, which can influence binding kinetics and solubility.
-
Metabolic Stability: Halogenation can block sites of potential oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
-
Synthetic Handle: The chloro-substituted benzene ring provides a vector for further chemical modification through cross-coupling reactions, allowing for the exploration of deeper regions of the kinase active site.
Case Study: AXL Kinase Inhibition
AXL, a member of the TAM (TYRO3, AXL, MER) receptor tyrosine kinase family, is a high-value oncology target. Its overexpression is linked to poor prognosis, metastasis, and the development of drug resistance to both targeted therapies and chemotherapy.[7][8][9]
Fragment-based screening has identified the indazole scaffold as a potent starting point for AXL inhibitors.[7] A hypothetical drug design strategy leveraging this compound would involve modifying the 4-amino group to extend into the solvent-exposed region of the AXL active site while the indazole core engages the hinge. The 6-chloro group would be positioned to interact with hydrophobic residues near the gatekeeper region. This strategy allows for the rapid generation of potent and selective inhibitors.[7]
Drug Discovery & Screening Workflow
Leveraging this compound as a starting scaffold in a kinase inhibitor discovery program follows a logical, multi-step process. This workflow ensures that resources are focused on compounds with the highest potential for clinical success.
Caption: A typical workflow for developing kinase inhibitors from the this compound scaffold.
Representative Experimental Protocols
The following protocols are standardized methodologies for evaluating the biological activity of compounds derived from the this compound scaffold.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase/luciferin to measure the newly synthesized ATP via a luminescent signal. The light output is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute test compounds in 100% DMSO, starting from a 10 mM stock. Typically, an 11-point, 3-fold dilution series is prepared.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound.
-
Kinase Reaction: Add 2 µL of a solution containing the target kinase (e.g., AXL) and substrate in kinase reaction buffer.
-
Initiation: Add 2 µL of ATP solution to start the reaction. The final reaction volume is 5 µL. Incubate at room temperature for 60 minutes.
-
Termination: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence on a plate reader (e.g., EnVision®).
-
Data Analysis: Convert luminescence values to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to generate a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration and fit to a dose-response curve to determine the IC₅₀ value.[4]
Conclusion and Future Outlook
This compound is a high-value scaffold for the discovery of novel protein kinase inhibitors. Its structural features—a rigid, aromatic core capable of key hinge-binding interactions, combined with strategically placed chloro and amino substituents—provide an ideal starting point for generating potent, selective, and drug-like molecules. While the intrinsic activity of the parent molecule remains to be fully elucidated, its utility as a synthetic intermediate is firmly established.[3] Future research should focus on expanding the library of derivatives through innovative synthetic chemistry and screening them against a broad panel of kinases implicated in human disease, particularly those involved in therapeutic resistance pathways like AXL and MER.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-1H-indazol-6-amine [myskinrecipes.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.ed.ac.uk [pure.ed.ac.uk]
- 9. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
The 6-Chloro-1H-indazol-4-amine Scaffold: A Privileged Core for Next-Generation Kinase Inhibitors
An In-Depth Technical Guide for Researchers
Abstract: Protein kinases are central nodes in cellular signaling and represent a major class of therapeutic targets, particularly in oncology. The development of specific and potent kinase inhibitors is a cornerstone of modern drug discovery. Within this landscape, the indazole core has emerged as a "privileged scaffold," capable of forming key interactions within the ATP-binding pocket of numerous kinases.[1][2] This technical guide provides an in-depth analysis of the 6-chloro-1H-indazol-4-amine scaffold, a specific embodiment of the indazole core that offers unique advantages for developing selective kinase inhibitors. We will explore its structural rationale, key kinase targets, structure-activity relationships (SAR), and the critical experimental workflows required for its characterization and optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
The Indazole Scaffold: A Foundation for Kinase Selectivity
Kinase inhibitors are broadly classified by their binding mode, with Type I inhibitors targeting the active "DFG-in" conformation and Type II inhibitors binding to the inactive "DFG-out" state.[3] The indazole moiety is exceptionally versatile and has been successfully incorporated into both types of inhibitors.[1][3] Its primary role is to serve as a bioisostere for other hinge-binding motifs, forming critical hydrogen bonds with the backbone of the kinase hinge region, which connects the N- and C-lobes of the kinase domain.[1][3] This interaction mimics the binding of the adenine ring of ATP.
The 1H-indazole-3-amine and 1H-indazol-4-amine motifs are particularly effective. The amino group and the pyrazole ring nitrogens act as hydrogen bond donors and acceptors, anchoring the inhibitor in the active site.[1] Commercially successful drugs such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-targeted tyrosine kinase inhibitor) feature an indazole core, validating its clinical and pharmaceutical importance.[1][2]
The specific scaffold, This compound , builds upon this foundation. The 4-amino group is critical for establishing interactions in the hinge region, and its use as a phenol isostere has been shown to yield compounds with improved pharmacokinetic properties compared to their hydroxyl-aniline counterparts.[4] The chlorine atom at the 6-position serves as a key handle for medicinal chemistry optimization. Halogen substitutions are known to modulate electronic properties and can be used to probe hydrophobic pockets within the active site, often leading to significant improvements in potency and selectivity.[1]
Key Kinase Targets and Therapeutic Rationale
Derivatives of the indazole scaffold have shown potent inhibitory activity against a wide array of serine/threonine and tyrosine kinases. While direct data on the this compound core is emergent, extensive research on analogous indazoles provides a strong predictive framework for its likely targets.
TAM Family Kinases (TYRO3, AXL, MER)
The TAM family of receptor tyrosine kinases, particularly AXL, is a high-value target in oncology. AXL overexpression is strongly associated with cancer metastasis, poor prognosis, and the development of acquired drug resistance to other therapies.[5][6] Fragment-based screening has successfully identified indazole-based compounds as potent AXL inhibitors, making this a priority target family for the this compound scaffold.[5][7] Inhibition of AXL can block tumor cell migration, invasion, and survival.[6]
Other High-Potential Targets
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers. The indazole scaffold is a known inhibitor of FGFR1/2.[1][8]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): As key mediators of angiogenesis, VEGFRs are validated targets for cancer therapy. The indazole core is central to the VEGFR inhibitor Axitinib.[1][2]
-
Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is linked to mitotic errors and tumorigenesis. Indazole-based compounds have been developed as highly potent PLK4 inhibitors.[9][10]
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Benzimidazole-indazole hybrids have been developed as potent inhibitors of mutant FLT3.[11][12]
Drug Discovery Workflow and Methodologies
The development of a lead candidate from the this compound scaffold follows a structured, iterative process. This workflow integrates computational design, chemical synthesis, and rigorous biological evaluation to optimize for potency, selectivity, and drug-like properties.
Synthesis Strategies
The synthesis of derivatives based on the this compound core typically involves multi-step sequences. A common approach begins with a suitably substituted fluorobenzonitrile. For instance, condensation of a precursor like 4-bromo-2-fluorobenzonitrile with hydrazine can yield the 3-aminoindazole intermediate.[3] Subsequent functionalization, often through Suzuki coupling or amide bond formation at different positions, allows for the exploration of chemical space and the generation of a library of analogs for SAR studies.[3][13]
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of a target kinase and determine the IC50 value of an inhibitor. The causality behind this choice is its high sensitivity and robustness, allowing for accurate measurement of kinase activity by quantifying ADP production, a universal product of kinase-catalyzed phosphorylation.
Self-Validation System: The protocol includes a "no enzyme" control to measure background signal and a "vehicle" control (e.g., DMSO) representing 100% kinase activity. These controls are essential to calculate the normalized percent inhibition and validate the integrity of the assay run.
Methodology:
-
Reagent Preparation:
-
Prepare 2X Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare 2X Substrate/ATP solution in Kinase Buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.
-
Prepare 2X Kinase solution in Kinase Buffer.
-
Serially dilute the this compound test compound in DMSO, then dilute into Kinase Buffer to create a 4X stock. A typical starting concentration is 100 µM.
-
-
Kinase Reaction:
-
Add 5 µL of 4X test compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of 2X Kinase solution to all wells except the "no enzyme" control. Add 10 µL of Kinase Buffer to the "no enzyme" control wells.
-
Initiate the reaction by adding 5 µL of 2X Substrate/ATP solution to all wells. Final reaction volume is 20 µL.
-
Incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme)).
-
Plot Percent Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Experimental Protocol 2: Cell-Based Anti-Proliferative Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on quantifying ATP, an indicator of metabolically active cells. It is a crucial secondary assay to confirm that biochemical inhibition translates into a functional cellular effect.
Self-Validation System: A "no cell" control provides the background reading, while a "vehicle" control establishes the baseline for 100% cell viability. These controls are necessary for accurate data normalization.
Methodology:
-
Cell Plating:
-
Culture a relevant cancer cell line (e.g., MV4-11 for FLT3-driven AML[11]) under standard conditions.
-
Trypsinize and count the cells. Seed cells into a 96-well, white-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium.
-
Add 10 µL of the diluted compound to the appropriate wells. The final volume should be 100 µL.
-
Incubate for 72 hours. This duration allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.
-
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate Percent Viability = 100 * (Signal_Compound - Signal_NoCell) / (Signal_Vehicle - Signal_NoCell).
-
Plot Percent Viability against the logarithm of inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the this compound scaffold is essential to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following table illustrates a hypothetical SAR for a series of derivatives targeting AXL kinase.
| Compound ID | R1 (at 4-amino) | R2 (at 1-position) | AXL IC50 (nM) | Kinase B IC50 (nM) | Selectivity (B/AXL) |
| SCA-01 | H | H | 550 | 800 | 1.5x |
| SCA-02 | Methyl | H | 420 | 750 | 1.8x |
| SCA-03 | Phenyl | H | 95 | 600 | 6.3x |
| SCA-04 | 3-pyridyl | H | 25 | 1500 | 60x |
| SCA-05 | 3-pyridyl | Isopropyl | 18 | 2200 | 122x |
| SCA-06 | 3-pyridyl | Cyclopropyl | 8 | >5000 | >625x |
Causality in SAR:
-
R1 Group: Transitioning from small alkyl (SCA-02) to aromatic rings (SCA-03, SCA-04) dramatically increases potency. This suggests the presence of a hydrophobic pocket that can be occupied by the R1 substituent. The nitrogen in the pyridine ring of SCA-04 may form an additional favorable interaction (e.g., a hydrogen bond with a solvent molecule or a residue in the pocket), enhancing both potency and selectivity.
-
R2 Group: Adding small, hydrophobic alkyl groups at the N1 position (SCA-05, SCA-06) further improves potency. This region, often termed the "solvent-front," can be exploited to fine-tune activity. The cyclopropyl group in SCA-06 likely provides an optimal fit, leading to a significant boost in both potency and selectivity against off-target kinases.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. Its inherent ability to bind the conserved kinase hinge region, combined with strategically positioned vectors for chemical modification (the 4-amino and 6-chloro positions), provides a robust platform for generating potent and selective drug candidates.[1][4] The workflow and protocols detailed in this guide offer a validated framework for advancing compounds from this series. Future efforts should focus on leveraging structure-based design to target specific kinase isoforms, particularly those implicated in cancer drug resistance like AXL and mutant forms of FLT3 and FGFR.[5][11][14] By combining rational design with rigorous biological evaluation, the this compound scaffold can be exploited to develop the next generation of targeted therapies.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Strategic Role of 6-Chloro-1H-indazol-4-amine in Modern Cancer Drug Discovery: A Technical Guide
Introduction: The Privileged Scaffold in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures." The indazole nucleus is a prominent member of this class, recognized for its versatile biological activities and its presence in numerous clinically approved and investigational drugs.[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, serves as a cornerstone in the design of targeted therapies, particularly in oncology.[3] Among the various substituted indazoles, 6-Chloro-1H-indazol-4-amine has emerged as a crucial building block in the synthesis of potent kinase inhibitors.[4] Its strategic importance lies not in its own therapeutic activity, but in the unique combination of structural features it offers for creating next-generation anticancer agents. This guide provides an in-depth technical overview of this compound, from its synthesis to its pivotal role in the rational design of kinase inhibitors, intended for researchers and professionals in the field of drug discovery.
Physicochemical Properties of the Core Scaffold
Understanding the fundamental properties of this compound is essential for its effective utilization in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | |
| Molecular Weight | 167.60 g/mol | |
| Appearance | Powder or crystals | |
| Purity | Typically ≥97% | |
| Storage Conditions | Room temperature, inert atmosphere, protected from light | |
| InChI Key | PQJUUWRKVHDDTK-UHFFFAOYSA-N |
Synthetic Strategy: A Plausible Route to the Core
While multiple synthetic routes to indazole derivatives exist, a common and effective strategy for the synthesis of 4-aminoindazoles involves a multi-step process beginning with a substituted aniline. The following protocol is a representative, literature-informed approach to obtaining this compound. The causality behind these steps lies in the controlled introduction of functional groups to build the bicyclic system with the desired substitution pattern.
Workflow for the Synthesis of this compound
Caption: A plausible synthetic workflow for this compound.
Detailed Synthetic Protocol
Objective: To synthesize this compound from 4-chloro-2-methyl-5-nitroaniline.
Materials:
-
4-Chloro-2-methyl-5-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Stannous chloride (SnCl₂) or Sodium sulfite (Na₂SO₃)
-
Iron powder (Fe) or Palladium on carbon (Pd/C)
-
Ethanol
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 4-chloro-2-methyl-5-nitroaniline in a suitable volume of concentrated HCl and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is critical for the subsequent cyclization.
-
Stir the reaction mixture at this temperature for 30-60 minutes.
-
-
Reductive Cyclization:
-
In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl).
-
Slowly add the cold diazonium salt solution to the reducing agent solution. This step facilitates the intramolecular cyclization to form the indazole ring system.
-
Allow the reaction to proceed, monitoring its completion by thin-layer chromatography (TLC). The choice of reducing agent here is crucial to favor cyclization over other potential side reactions.
-
-
Work-up and Isolation of 6-Chloro-4-nitro-1H-indazole:
-
Once the reaction is complete, neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-chloro-4-nitro-1H-indazole.
-
-
Reduction of the Nitro Group:
-
Dissolve the crude 6-chloro-4-nitro-1H-indazole in a suitable solvent like ethanol.
-
Add a reducing agent such as iron powder and a catalytic amount of HCl, or perform catalytic hydrogenation using H₂ gas and a Pd/C catalyst. This step selectively reduces the nitro group at the 4-position to the desired amine.
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
-
Final Work-up and Purification:
-
After completion, filter the reaction mixture to remove the catalyst or excess iron.
-
Neutralize the filtrate and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate it to get the crude this compound.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound with high purity.
-
Pivotal Role in Kinase Inhibitor Discovery
The true value of this compound lies in its application as a scaffold for potent and selective kinase inhibitors. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many cancers.[5]
The 4-Aminoindazole Moiety: A Hinge-Binding Powerhouse
The 4-amino group of the indazole ring is a key feature that enables derivatives to act as effective "hinge-binders." In the ATP-binding pocket of most kinases, a "hinge region" forms crucial hydrogen bonds with the adenine ring of ATP. The 4-aminoindazole moiety can mimic this interaction, with the amino group and the pyrazole nitrogen atoms acting as hydrogen bond donors and acceptors, respectively. This allows the molecule to anchor itself in the active site, providing a strong foundation for achieving high potency.
The 6-Chloro Substituent: A Modulator of Potency and Properties
The chloro group at the 6-position is not merely a passive substituent. Its electron-withdrawing nature and steric bulk can significantly influence the physicochemical properties and biological activity of the final inhibitor. It can affect the molecule's solubility, cell permeability, and metabolic stability. Furthermore, the 6-position often points towards the solvent-exposed region of the ATP-binding pocket, making it an ideal point for introducing further modifications to enhance selectivity and potency.
Derivatives in Action: Targeting Key Oncogenic Kinases
Numerous studies have demonstrated the successful use of the 4-aminoindazole scaffold in developing inhibitors against a range of cancer-relevant kinases.
| Derivative Class | Target Kinase(s) | Example IC₅₀/EC₅₀ Values | Targeted Cancer Type(s) | Reference |
| 3-amino-1H-indazol-6-yl-benzamides | FLT3, PDGFRα, c-Kit | 5 nM (FLT3), 17 nM (PDGFRα-T674M) | Leukemia, Gastrointestinal Stromal Tumors | [6][7] |
| 1H-indazol-3-amine derivatives | FGFR1, FGFR2 | < 4.1 nM (FGFR1), 2.0 nM (FGFR2) | Various solid tumors | [5] |
| (3-aryl-1H-indazol-6-yl) derivatives | PLK4 | < 0.1 nM (PLK4) | Breast cancer, Neuroblastoma | [8] |
| Diaylamide 3-aminoindazoles | BCR-ABL (including T315I mutant) | < 0.5 nM (BCR-ABL WT), 9 nM (BCR-ABL T315I) | Chronic Myeloid Leukemia (CML) | [9][10] |
| 1H-indazole-3-amine derivatives | VEGFR-2, Tie2, EphB4 | 3.45 nM (VEGFR-2), 2.13 nM (Tie2) | Various solid tumors | [5] |
Illustrative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition
Many inhibitors derived from this compound target receptor tyrosine kinases like VEGFR, PDGFR, and FGFR, which are crucial for tumor angiogenesis and proliferation.
Caption: A simplified RTK signaling pathway targeted by indazole-based inhibitors.
Mechanism of Action of Derivatives: Stabilizing the "DFG-out" Conformation
A significant number of potent kinase inhibitors derived from aminoindazole scaffolds are classified as "Type II" inhibitors. These inhibitors target an inactive conformation of the kinase known as "DFG-out," where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped.[6] By binding to and stabilizing this inactive state, Type II inhibitors prevent the kinase from adopting its active conformation, thereby potently shutting down its catalytic activity. The this compound scaffold is particularly well-suited for developing such inhibitors due to the versatile substitution patterns it allows, which can be tailored to occupy the specific hydrophobic pocket created in the "DFG-out" conformation.
Experimental Protocols for Evaluation
The following is a generalized protocol for an in vitro kinase inhibition assay, a fundamental experiment to determine the potency of newly synthesized compounds derived from this compound.
Workflow for In Vitro Kinase Inhibition Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (inhibitor)
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction:
-
Add the kinase assay buffer to all wells of a 384-well plate.
-
Add the serially diluted test compound or DMSO (as a control) to the appropriate wells.
-
Add the kinase and substrate mixture to all wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the phosphorylation reaction to occur.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescent detection reagent as per the manufacturer's instructions (e.g., ADP-Glo™). This typically involves a two-step addition of reagents with incubation periods.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
This compound is a quintessential example of a high-value molecular scaffold in cancer drug discovery. While not a therapeutic agent in itself, its structural features provide an ideal starting point for the synthesis of potent and selective kinase inhibitors. The 4-amino group's ability to engage with the kinase hinge region, combined with the modulatory properties of the 6-chloro substituent, has enabled the development of numerous promising clinical candidates. Future research will likely focus on using this scaffold to design inhibitors with novel selectivity profiles, overcome drug resistance mutations, and develop covalent or allosteric inhibitors that offer more durable therapeutic responses. The continued exploration of the chemical space around the this compound core will undoubtedly continue to yield innovative and effective treatments for cancer.
References
- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-1H-indazol-6-amine [myskinrecipes.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Pharmacophore of Indazole-Based Kinase Inhibitors
Abstract: The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1][2] Its unique bicyclic aromatic structure, featuring a fused benzene and pyrazole ring, provides a versatile template for engaging the ATP-binding site of a wide range of kinases.[3] This guide offers a detailed exploration of the indazole pharmacophore, dissecting its core structural features and the critical interactions that govern its inhibitory activity. We will delve into the causality behind experimental and computational approaches used to elucidate these features, provide actionable protocols for researchers, and analyze real-world examples of successful indazole-based drugs, such as Axitinib and Pazopanib. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, mechanistic understanding of this important class of inhibitors.
The Kinase Superfamily and the Rise of the Indazole Scaffold
The human genome contains over 500 protein kinases, enzymes that catalyze the phosphorylation of substrate proteins.[4] This process acts as a molecular switch, regulating virtually all cellular activities, including growth, proliferation, and apoptosis.[4][5] Consequently, dysregulated kinase activity is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[4][5][6]
Kinase inhibitors have revolutionized targeted therapy. Many of these small molecules are designed to be ATP-competitive, occupying the adenosine triphosphate (ATP) binding pocket to block the phosphorylation process. The indazole core has proven exceptionally effective in this role.[1] Its structure is adept at mimicking the adenine portion of ATP, allowing it to form key interactions within the binding site.[7] Several FDA-approved drugs, including Axitinib, Pazopanib, and Niraparib, are built upon an indazole core, demonstrating its clinical and commercial significance.[2][4]
The versatility of the indazole scaffold lies in its synthetic tractability and its ability to serve as a bioisostere for other common motifs like indoles or phenols, often conferring improved metabolic stability or binding affinity.[8][9]
The Archetypal Indazole Pharmacophore: A Three-Point Model
The success of the indazole scaffold can be rationalized by a common pharmacophoric model. This model describes three key regions of interaction within the kinase ATP-binding site that are crucial for potent inhibition.
The "Hinge-Binding" Motif
The most critical interaction for ATP-competitive inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain.[10][11] The indazole core excels at this. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, anchoring the inhibitor in the correct orientation.
-
Hydrogen Bond Donor: The N1-H of the indazole ring typically forms a hydrogen bond with the backbone carbonyl oxygen of a hinge residue (often at the "gatekeeper+2" or "gk+2" position).[7][10]
-
Hydrogen Bond Acceptor: The N2 atom can accept a hydrogen bond from a backbone N-H group on a corresponding hinge residue (often "gk+3").[7][10][12]
This bidentate interaction provides a strong anchor for the inhibitor. The choice between a 1H-indazole or a 2H-indazole isomer can subtly alter the geometry of these bonds, a feature medicinal chemists exploit to fine-tune selectivity and potency.[4][13]
The "Hydrophobic Pocket" Occupant
Extending from the core scaffold are substituents designed to occupy nearby hydrophobic pockets within the ATP binding site. These interactions are critical for enhancing potency and achieving selectivity. Structure-activity relationship (SAR) studies consistently show that the nature and size of these substituents have a profound impact on activity.[4][14][15] For example, increasing the bulkiness or hydrophobicity of groups at the C3 or C5/C6 positions of the indazole ring often leads to increased potency, provided they fit within the confines of the pocket.[4]
The "Solvent-Front" Vector
Finally, a portion of the inhibitor typically extends out of the ATP pocket towards the solvent-exposed region. This vector is crucial for modulating the physicochemical properties of the compound, such as solubility and membrane permeability. Furthermore, interactions in this region can be exploited to gain selectivity, as the amino acid residues at the mouth of the ATP pocket are more diverse across the kinome than the highly conserved hinge region. Modifications in this area often involve adding polar or charged groups to improve pharmacokinetic profiles.[13]
Figure 1: The three-point pharmacophore model for indazole-based kinase inhibitors.
Elucidating the Pharmacophore: A Multi-Disciplinary Approach
Defining the precise pharmacophore of a novel inhibitor series requires a synergistic combination of structural biology and computational modeling. This iterative process allows for the rational design and optimization of lead compounds.
Structural Biology: The Gold Standard
X-ray crystallography provides the highest resolution, unambiguous evidence of how an inhibitor binds to its target kinase.[16][17] Obtaining a co-crystal structure is a landmark achievement in any drug discovery program, as it reveals the precise atomic interactions—hydrogen bonds, hydrophobic contacts, and water-mediated bridges—that define the binding mode. This structural information is invaluable for guiding structure-based drug design (SBDD).[12][17][18]
This protocol outlines a generalized workflow. The causality is clear: each step is designed to produce high-quality, diffraction-ready crystals of the protein-ligand complex. Specific conditions (e.g., concentrations, precipitants) must be empirically optimized for each kinase-inhibitor pair.
-
Protein Expression and Purification:
-
Express the kinase domain of interest in a suitable system (e.g., E. coli, insect cells).[19]
-
Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography. Purity is critical to prevent heterogeneous crystal packing.
-
-
Complex Formation:
-
Prepare a stock solution of the indazole inhibitor (e.g., 10-50 mM in DMSO).
-
Incubate the purified kinase with a 3- to 5-fold molar excess of the inhibitor for at least one hour on ice. This ensures saturation of the binding sites.
-
-
Crystallization Screening:
-
Use commercially available sparse-matrix screens to test hundreds of different crystallization conditions (precipitants, buffers, salts, pH).
-
Employ vapor diffusion methods (sitting or hanging drop) to allow for slow, controlled protein precipitation, which is essential for forming ordered crystals.[20]
-
-
Crystal Optimization:
-
Once initial "hits" (microcrystals) are identified, perform optimization screens by varying the concentrations of the precipitant, protein, and pH around the initial hit condition to grow larger, single crystals.[16]
-
-
Data Collection and Structure Solution:
-
Cryo-protect the crystal (e.g., by soaking in a solution with glycerol) and flash-cool it in liquid nitrogen to prevent radiation damage.
-
Collect X-ray diffraction data at a synchrotron source.[16]
-
Process the diffraction data and solve the structure using molecular replacement, using a known structure of the kinase as a search model.[16]
-
Refine the model to fit the electron density map, clearly defining the inhibitor's position and orientation.[16][19]
-
Figure 2: High-level workflow for X-ray crystallography in drug design.
Computational Modeling: In Silico Validation and Prediction
When a crystal structure is unavailable, or to screen large virtual libraries of compounds, computational methods are indispensable.[5]
-
Molecular Docking: This technique predicts the preferred orientation of an inhibitor when bound to a target kinase to form a stable complex.[21][22][23] Docking algorithms score different poses based on factors like electrostatic interactions and van der Waals forces, providing a rapid assessment of binding potential.[23] This is crucial for prioritizing which compounds to synthesize and test.
-
3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR methods correlate the 3D properties (e.g., steric and electrostatic fields) of a set of molecules with their biological activity.[24][25][26] The resulting models can be visualized as contour maps, highlighting regions where bulky groups or electronegative atoms would increase or decrease activity, thereby guiding the design of more potent analogues.[24][27]
-
Target Preparation: Start with a high-quality X-ray crystal structure of the target kinase. Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules not critical for binding.
-
Ligand Preparation: Generate 3D conformations for the library of indazole derivatives and assign correct partial charges.
-
Binding Site Definition: Define the docking grid box around the known ATP-binding site, ensuring it is large enough to accommodate the ligands.
-
Docking and Scoring: Run the docking algorithm, which will systematically place each ligand into the binding site in multiple orientations.[28] Score the resulting poses using a scoring function to estimate binding affinity.
-
Post-Docking Analysis: Visually inspect the top-scoring poses. The key is to verify that the predicted binding mode is chemically sensible and reproduces the key pharmacophoric interactions, such as the hydrogen bonds to the hinge region.[21]
Case Studies in Drug Design
Analyzing approved drugs provides definitive validation of the indazole pharmacophore model.
Axitinib (Inlyta®): A Selective VEGFR Inhibitor
Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used to treat renal cell carcinoma.[29][30] Its binding mode is a textbook example of the indazole pharmacophore.
-
Hinge Binding: The N1-H of the indazole ring forms a hydrogen bond with the backbone carbonyl of Cys919 in VEGFR2, while the pyridine nitrogen on the C3 substituent accepts a hydrogen bond from the backbone NH of Asp1046.[31]
-
Hydrophobic Interactions: The indazole ring itself is nestled in a hydrophobic region, and the vinyl-pyridine substituent extends into a deeper hydrophobic pocket.
-
Solvent Front: The benzamide moiety projects towards the solvent-exposed region.
The co-crystal structure of Axitinib with VEGFR2 (PDB ID: 4AGC) confirms these interactions with high precision.[31]
Pazopanib (Votrient®): A Multi-Kinase Inhibitor
Pazopanib is a multi-targeted tyrosine kinase inhibitor used for renal cell carcinoma and soft tissue sarcoma.[32][33] It inhibits VEGFRs, PDGFRs, and c-Kit.[32][34][35]
-
Hinge Binding: Like Axitinib, Pazopanib's indazole core forms critical hydrogen bonds with the kinase hinge region.
-
Key Substituents: The N-methyl pyrimidine-sulfonamide portion of the molecule is crucial for its multi-targeted profile, making key contacts in the ATP binding sites of its various targets.[34] The 2,3-dimethyl-2H-indazole core anchors the molecule, allowing the rest of the structure to engage different residues in different kinases.[32]
The following table summarizes the biochemical potency (IC50) of these two drugs against key kinase targets, illustrating their different selectivity profiles.
| Kinase Target | Axitinib IC50 (nM) | Pazopanib IC50 (nM) |
| VEGFR-1 | 0.1 | 10 |
| VEGFR-2 | 0.2 | 30 |
| VEGFR-3 | 0.1-0.3 | 47 |
| PDGFR-β | 1.6 | 84 |
| c-Kit | 1.7 | 74 |
| Data compiled from publicly available sources.[30][33][36] |
Conclusion and Future Directions
The indazole ring is a robust and versatile pharmacophore that has proven its value in the development of clinically successful kinase inhibitors. Its ability to form strong, directional hydrogen bonds with the kinase hinge region provides a reliable anchor for achieving high-potency inhibition. By strategically modifying substituents at other positions, medicinal chemists can expertly tune a compound's potency, selectivity, and pharmacokinetic properties.
The future of indazole-based inhibitor design will likely focus on several key areas:
-
Targeting Kinase Mutants: Developing next-generation inhibitors that can overcome acquired resistance mutations (e.g., the T315I "gatekeeper" mutation) is a critical challenge.[37]
-
Improving Selectivity: Designing inhibitors with higher selectivity will lead to fewer off-target side effects and improved therapeutic windows.
-
Exploring Covalent Inhibition: While most indazole inhibitors are reversible, designing covalent inhibitors that form a permanent bond with a non-catalytic cysteine near the active site is a promising strategy for achieving prolonged and potent inhibition.
By continuing to integrate structural biology, computational chemistry, and innovative synthetic strategies, the full potential of the indazole scaffold in kinase inhibitor design will continue to be realized.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 7. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing of kinase hinge binders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Crystallization and preliminary X-ray analysis of two inhibitor complexes of the catalytic domain of death-associated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 23. researchgate.net [researchgate.net]
- 24. Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. jyoungpharm.org [jyoungpharm.org]
- 26. researchgate.net [researchgate.net]
- 27. QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives [mdpi.com]
- 28. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. rcsb.org [rcsb.org]
- 30. axitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 31. rcsb.org [rcsb.org]
- 32. Pazopanib - Wikipedia [en.wikipedia.org]
- 33. bccancer.bc.ca [bccancer.bc.ca]
- 34. Pazopanib: Package Insert / Prescribing Information / MOA [drugs.com]
- 35. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 36. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Axitinib effectively inhibits BCR-ABL1(T315I) with a distinct binding conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 6-Chloro-1H-indazol-4-amine: A Technical Guide for Researchers
This technical guide provides a detailed analysis of the expected spectroscopic data for 6-Chloro-1H-indazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. While experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to this compound
This compound belongs to the indazole class of bicyclic heteroaromatic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. The presence of the chloro and amine substituents on the indazole core is expected to significantly influence its electronic properties and, consequently, its spectroscopic signature. Accurate interpretation of its MS and NMR data is paramount for unambiguous structure elucidation and purity assessment during synthesis and screening campaigns.
Molecular Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | [1][2] |
| Molecular Weight | 167.59 g/mol | [3][4] |
| Monoisotopic Mass | 167.0250249 Da | [2][3] |
| CAS Number | 885519-32-4 | [1][5] |
Below is the chemical structure of this compound with the standard IUPAC numbering for the indazole ring system.
Caption: Molecular structure of this compound.
Mass Spectrometry Analysis (Predicted)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) in positive ion mode would be a suitable technique.
Expected Mass Spectrum:
| Feature | Predicted m/z | Interpretation |
| [M+H]⁺ | 168.0328 | Molecular ion peak corresponding to C₇H₇ClN₃⁺. |
| [M+H+2]⁺ | 170.0300 | Isotopic peak due to the presence of the ³⁷Cl isotope. The expected intensity ratio of [M+H]⁺ to [M+H+2]⁺ is approximately 3:1.[3] |
Fragmentation Pathways:
The fragmentation of the molecular ion in tandem MS (MS/MS) experiments can provide valuable structural information.[6] Key predicted fragmentation pathways for the [M+H]⁺ ion of this compound include:
-
Loss of NH₃: A common fragmentation for primary amines, leading to a fragment at m/z 151.
-
Loss of HCN: A characteristic fragmentation of nitrogen-containing heterocyclic rings, resulting in a fragment at m/z 141.
-
Loss of Cl: Cleavage of the carbon-chlorine bond would produce a fragment at m/z 133.[4][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The predicted chemical shifts are influenced by the electron-donating nature of the amino group and the electron-withdrawing and anisotropic effects of the chloro substituent. The predictions below are based on established substituent effects in aromatic systems and data from similar indazole derivatives.[8][9][10]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amine and indazole NH groups. The solvent used for analysis (e.g., DMSO-d₆) will influence the chemical shifts, particularly for the exchangeable NH and NH₂ protons.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~8.0 | s | - | Singlet, deshielded by the adjacent nitrogen atoms of the pyrazole ring. |
| H-5 | ~6.5 | d | ~1-2 | Doublet, upfield shift due to the strong electron-donating effect of the adjacent amino group at C4. Coupled to H-7. |
| H-7 | ~7.2 | d | ~1-2 | Doublet, influenced by the chloro group at C6 and coupled to H-5. |
| NH₂ | ~5.0-6.0 | br s | - | Broad singlet, exchangeable with solvent. The chemical shift is concentration and temperature dependent. |
| N1-H | ~12.0-13.0 | br s | - | Broad singlet, characteristic of the indazole N-H proton, exchangeable with solvent. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts are predicted based on the substituent effects on the aromatic ring.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon | Predicted δ (ppm) | Rationale |
| C-3 | ~135 | Influenced by the pyrazole ring nitrogens. |
| C-3a | ~120 | Bridgehead carbon. |
| C-4 | ~145 | Strongly deshielded and attached to the electron-donating amino group. |
| C-5 | ~100 | Shielded by the ortho-amino group. |
| C-6 | ~130 | Attached to the electron-withdrawing chloro group. |
| C-7 | ~115 | Influenced by the adjacent chloro-substituted carbon. |
| C-7a | ~140 | Bridgehead carbon, deshielded by the pyrazole ring. |
Methodologies for Spectroscopic Analysis
To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.
Mass Spectrometry Data Acquisition (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.[11] Further dilute this stock solution to a final concentration of about 10 µg/mL.[11] If solubility is an issue, a small amount of formic acid (0.1%) can be added to aid dissolution and protonation.[12]
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1][5]
-
Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ ion.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.[5]
-
Data Acquisition: Acquire the full scan mass spectrum over a suitable m/z range (e.g., 50-500) to observe the molecular ion and its isotopic pattern. For structural information, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 168) as the precursor and applying collision-induced dissociation (CID).
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[13] Ensure the sample is fully dissolved and free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.[14]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set an appropriate spectral width and acquisition time.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary compared to the ¹H experiment.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly between H-5 and H-7.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which are crucial for assigning the quaternary carbons (C-3a, C-4, C-6, and C-7a).
-
Structural Verification Workflow
The combined spectroscopic data provides a self-validating system for the structural confirmation of this compound. The following workflow illustrates this process.
Caption: Workflow for the structural verification of this compound.
References
- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Rutgers_MS_Home [react.rutgers.edu]
- 13. organomation.com [organomation.com]
- 14. ocw.mit.edu [ocw.mit.edu]
Methodological & Application
Application Note & Protocols: A Strategic Synthesis of 6-Chloro-1H-indazol-4-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-1H-indazol-4-amine is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. This document provides a comprehensive guide to a robust, three-step synthetic pathway to this key intermediate, commencing from 5-bromo-2-fluoro-3-nitrobenzonitrile. The narrative emphasizes the strategic rationale behind the chosen sequence, focusing on the construction of the indazole core, a challenging copper-catalyzed halogen exchange, and a final, chemoselective nitro group reduction. Each stage is accompanied by detailed, step-by-step protocols, safety considerations, and characterization data, designed to equip researchers with the practical knowledge required for successful synthesis.
Strategic Overview of the Synthetic Pathway
The conversion of 5-bromo-2-fluoro-3-nitrobenzonitrile to this compound is not a trivial transformation due to the requirement of a halogen exchange from bromine to chlorine. A direct, single-step conversion is not feasible. Therefore, a strategic three-step synthesis has been devised that proceeds through two key intermediates. The pathway is designed to first establish the core heterocyclic structure, then perform the most chemically demanding transformation, and conclude with a reliable functional group manipulation.
The sequence is as follows:
-
Step 1: Indazole Formation. A nucleophilic aromatic substitution (SNAr) and cyclization reaction between 5-bromo-2-fluoro-3-nitrobenzonitrile and hydrazine hydrate to yield 6-bromo-4-nitro-1H-indazole.
-
Step 2: Halogen Exchange. A copper(I)-catalyzed substitution of the bromide in 6-bromo-4-nitro-1H-indazole with chloride to form 6-chloro-4-nitro-1H-indazole.
-
Step 3: Nitro Group Reduction. A chemoselective reduction of the 4-nitro group to afford the final product, this compound.
Caption: Overall synthetic workflow.
Part I: Synthesis of 6-bromo-4-nitro-1H-indazole (Intermediate 1)
Principle and Mechanistic Insight
This initial step constructs the foundational indazole ring system. The reaction proceeds via a well-established SNAr mechanism. The fluorine atom on the starting material is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the ortho-nitro (-NO₂) and para-cyano (-CN) groups. Hydrazine acts as a potent binucleophilic reagent. One nitrogen atom displaces the fluoride, and the second nitrogen subsequently attacks the nitrile carbon, leading to an intramolecular cyclization to form the stable aromatic indazole ring. This reaction is generally high-yielding and clean.[1]
Detailed Experimental Protocol
| Parameter | Value |
| Starting Material | 5-bromo-2-fluoro-3-nitrobenzonitrile (1.0 eq) |
| Reagent | Hydrazine hydrate (5.0 eq) |
| Solvent | Ethanol or n-Butanol |
| Temperature | Reflux (80-120 °C) |
| Reaction Time | 4-6 hours |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-2-fluoro-3-nitrobenzonitrile (1.0 eq) and ethanol (10 mL per gram of starting material).
-
Stir the suspension and slowly add hydrazine hydrate (5.0 eq) dropwise at room temperature. Caution: The initial reaction may be exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature. A precipitate of the product should form.
-
Pour the reaction mixture into ice-cold water (20 mL per gram of starting material) to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 6-bromo-4-nitro-1H-indazole as a yellow to orange solid.
Safety Precautions:
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[2][3] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[4]
-
The reaction can be exothermic; ensure controlled addition of hydrazine and have an ice bath ready for cooling if necessary.[5]
Part II: Synthesis of 6-chloro-4-nitro-1H-indazole (Intermediate 2)
Principle and Rationale: The Critical Halogen Exchange
This step represents the most significant challenge in the synthetic sequence. The conversion of an aryl bromide to an aryl chloride is an energetically unfavorable nucleophilic substitution. To facilitate this transformation, a copper(I)-catalyzed process is employed.
Causality behind Experimental Choices:
-
Catalyst: Copper(I) chloride (CuCl) is used to facilitate the halogen exchange. The mechanism likely involves an oxidative addition/reductive elimination cycle with the copper center, lowering the activation energy for the substitution.
-
Chloride Source: A high concentration of a soluble chloride salt, such as lithium chloride (LiCl), is used. This high concentration of nucleophile (Cl⁻) is necessary to drive the reaction equilibrium towards the formation of the chloro-product.
-
Solvent and Temperature: A high-boiling, polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is required to dissolve the reagents and provide the high thermal energy (typically >140 °C) needed to overcome the reaction barrier.
This step requires careful optimization of temperature, reaction time, and reagent stoichiometry to achieve a reasonable yield.
Detailed Experimental Protocol
| Parameter | Value |
| Starting Material | 6-bromo-4-nitro-1H-indazole (1.0 eq) |
| Reagent | Copper(I) Chloride (CuCl) (1.2 eq) |
| Additive | Lithium Chloride (LiCl) (5.0 eq) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 150-160 °C |
| Reaction Time | 12-24 hours |
Procedure:
-
Charge a three-neck flask, equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, with 6-bromo-4-nitro-1H-indazole (1.0 eq), CuCl (1.2 eq), and LiCl (5.0 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF (15 mL per gram of starting material) via cannula.
-
Heat the reaction mixture to 150-160 °C with vigorous stirring.
-
Monitor the reaction progress by HPLC or LC-MS. The reaction is slow and may require up to 24 hours for significant conversion.
-
After cooling to room temperature, pour the dark reaction mixture into a vigorously stirred solution of aqueous ammonia (15%) and ice. This will complex the copper salts and precipitate the product.
-
Stir for 1 hour, then collect the precipitate by vacuum filtration.
-
Wash the filter cake extensively with water, followed by a small amount of cold methanol.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 6-chloro-4-nitro-1H-indazole.
Part III: Synthesis of this compound (Final Product)
Principle and Reagent Selection
The final step is the reduction of the aromatic nitro group to a primary amine. This is a fundamental and reliable transformation in organic synthesis.[6] While several methods exist, chemoselectivity is paramount.
-
Catalytic Hydrogenation (e.g., H₂/Pd/C): Often a method of choice for its clean profile, it carries a significant risk of hydrodechlorination (replacement of the Cl atom with H), which would lead to an undesired byproduct.[7]
-
Metal/Acid Reduction: Using metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium is a classic and highly effective method.[7][8] Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is particularly mild and efficient for reducing nitroarenes without affecting aryl halides.[6][7] Similarly, iron powder with an acid source like acetic acid or ammonium chloride provides a cost-effective and robust alternative.[6]
We provide protocols for both the tin(II) chloride and iron-based methods.
Caption: Alternative protocols for the final reduction step.
Detailed Experimental Protocol (Method A: Tin(II) Chloride)
| Parameter | Value |
| Starting Material | 6-chloro-4-nitro-1H-indazole (1.0 eq) |
| Reagent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) |
| Solvent | Ethanol |
| Temperature | Reflux (~80 °C) |
| Reaction Time | 2-4 hours |
Procedure:
-
Suspend 6-chloro-4-nitro-1H-indazole (1.0 eq) in ethanol (20 mL per gram) in a round-bottom flask.
-
Add SnCl₂·2H₂O (4.0 eq) in one portion.
-
Heat the mixture to reflux. The reaction is typically complete within 2-4 hours (monitor by TLC).
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Add water and carefully basify the solution with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution to a pH of ~8-9. This will precipitate tin hydroxides.
-
Dilute the slurry with ethyl acetate and filter through a pad of Celite® to remove the inorganic salts. Wash the Celite® pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain this compound.
Detailed Experimental Protocol (Method B: Iron/Ammonium Chloride)
| Parameter | Value |
| Starting Material | 6-chloro-4-nitro-1H-indazole (1.0 eq) |
| Reagent | Iron powder (<325 mesh) (5.0 eq) |
| Additive | Ammonium chloride (NH₄Cl) (4.0 eq) |
| Solvent | Ethanol/Water (4:1 mixture) |
| Temperature | Reflux |
| Reaction Time | 3-5 hours |
Procedure:
-
In a round-bottom flask, combine 6-chloro-4-nitro-1H-indazole (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq).
-
Add the ethanol/water solvent mixture (20 mL per gram of nitro compound).
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC.
-
Upon completion, cool the mixture slightly and filter it hot through a pad of Celite®. Caution: The iron/Celite® mixture may be pyrophoric; quench carefully with water after filtration.
-
Wash the filter cake thoroughly with hot ethanol.
-
Concentrate the combined filtrate under reduced pressure.
-
The residue can be partitioned between ethyl acetate and water. The organic layer is then washed, dried, and concentrated as described in Method A.
-
Purify the product as required.
Summary of Results and Data
This application note details a complete synthetic route to this compound. The success of the overall synthesis is highly dependent on the optimization of the copper-catalyzed halogen exchange (Step 2), which is the key yield-determining step.
| Step | Product | Physical Form | Expected Yield | Purity Target |
| 1 | 6-bromo-4-nitro-1H-indazole | Yellow/Orange Solid | 85-95% | >97% |
| 2 | 6-chloro-4-nitro-1H-indazole | Yellow Solid | 30-50% (unoptimized) | >95% (after chromatography) |
| 3 | This compound | Off-white/Tan Powder | 80-90% | >98% |
Final Product Characterization (this compound):
-
Molecular Formula: C₇H₆ClN₃
-
Appearance: Powder or crystals
-
Storage: Keep in a dark place under an inert atmosphere at room temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. lanxess.com [lanxess.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. benchchem.com [benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 9. 6-chloro-1H-indazol-3-amine | C7H6ClN3 | CID 85628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
Application Notes and Protocols for the Development of Selective Kinase Inhibitors from 6-Chloro-1H-indazol-4-amine
Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Discovery
The indazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and presence in numerous FDA-approved drugs.[1] Within the realm of oncology and inflammatory diseases, the indazole core has proven to be particularly adept at targeting the ATP-binding site of protein kinases, a family of enzymes often dysregulated in these conditions.[1] Several successful kinase inhibitors, including axitinib, pazopanib, and linifanib, feature the indazole framework, underscoring its significance in drug development.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 6-Chloro-1H-indazol-4-amine as a versatile starting material for the synthesis and optimization of novel, selective kinase inhibitors. We will delve into the strategic rationale behind compound design, provide detailed synthetic protocols for key chemical transformations, and outline robust methodologies for in vitro and cellular characterization of these novel chemical entities.
The this compound scaffold offers several strategic advantages for kinase inhibitor design:
-
The 4-amino group serves as a key vector for introducing diverse substituents that can interact with the solvent-exposed region of the kinase active site, enabling the fine-tuning of potency and selectivity.
-
The 6-chloro substituent provides a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of additional chemical space and the optimization of pharmacokinetic properties.
-
The indazole core itself is a well-established hinge-binding motif, capable of forming crucial hydrogen bond interactions with the backbone of the kinase hinge region, a critical anchor point for many inhibitors.[2]
This guide is structured to follow a typical drug discovery workflow, from initial library synthesis and screening to lead optimization and in-depth biological characterization.
Part 1: Synthesis of a Focused Library of 4-Aminoindazole Derivatives
The initial phase of a drug discovery campaign involves the synthesis of a diverse library of compounds to explore the structure-activity relationship (SAR) around the this compound core. The primary focus of this initial library will be the modification of the 4-amino group through N-arylation and amide bond formation.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This reaction is ideal for coupling a wide range of aryl halides with the 4-amino group of our starting material, allowing for the introduction of diverse aromatic and heteroaromatic substituents.
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of this compound
-
Reaction Setup: In a dry, argon-flushed round-bottom flask, combine this compound (1.0 eq.), the desired aryl halide (1.2 eq.), a suitable palladium catalyst such as Pd₂(dba)₃ (0.05 eq.), and a phosphine ligand like Xantphos (0.1 eq.).
-
Solvent and Base: Add a suitable solvent, such as toluene or dioxane, and a base, typically cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-6-chloro-1H-indazol-4-amine derivative.
Table 1: Example Library of N-Aryl Derivatives
| Compound ID | Aryl Halide Used | R Group |
| IA-01 | 4-bromotoluene | 4-methylphenyl |
| IA-02 | 1-bromo-4-methoxybenzene | 4-methoxyphenyl |
| IA-03 | 3-bromopyridine | pyridin-3-yl |
| IA-04 | 1-bromo-3-(trifluoromethyl)benzene | 3-(trifluoromethyl)phenyl |
Amide Bond Formation
Formation of an amide bond at the 4-amino position introduces a different set of functionalities and potential hydrogen bonding interactions. Standard peptide coupling reagents can be employed for this transformation.
Protocol 2: General Procedure for Amide Synthesis from this compound
-
Reaction Setup: Dissolve the desired carboxylic acid (1.2 eq.) in a suitable solvent such as dimethylformamide (DMF).
-
Activation: Add a coupling reagent like HATU (1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.0 eq.) in DMF to the activated carboxylic acid mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the target amide.[4]
Part 2: Kinase Profiling and Identification of Initial Hits
Once a focused library of derivatives has been synthesized, the next step is to screen these compounds against a panel of kinases to identify initial "hits" – compounds that exhibit inhibitory activity against one or more kinases. Based on the known targets of other 4-aminoindazole-based inhibitors, a primary screening panel should include kinases known to be involved in cancer and inflammatory diseases, such as FLT3, VEGFR2, and members of the Src family.[5][6]
In Vitro Kinase Assays
A variety of in vitro kinase assay formats are available, with luminescence-based assays being a popular choice for their high sensitivity and throughput. The general principle involves measuring the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate.
Protocol 3: General Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Reagent Preparation: Prepare serial dilutions of the test compounds in a suitable buffer (e.g., kinase buffer containing DMSO).
-
Kinase Reaction: In a 96- or 384-well plate, combine the kinase, its specific substrate, and ATP at a concentration close to its Km value. Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ reagent.
-
Signal Generation: Add a kinase detection reagent to convert the newly formed ADP back to ATP, which is then used by a luciferase to generate a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[7]
Table 2: Hypothetical Primary Screening Results (IC₅₀ in µM)
| Compound ID | FLT3 | VEGFR2 | c-Src |
| IA-01 | 0.5 | 2.1 | >10 |
| IA-02 | 0.2 | 1.5 | >10 |
| IA-03 | 5.8 | 8.2 | >10 |
| IA-04 | 0.1 | 0.8 | 8.5 |
From these hypothetical results, compounds IA-02 and IA-04 emerge as promising hits with potent activity against FLT3 and VEGFR2.
Part 3: Hit-to-Lead Optimization: A Focus on Selectivity and Cellular Potency
The goal of hit-to-lead optimization is to improve the potency, selectivity, and drug-like properties of the initial hits. This is an iterative process of chemical synthesis and biological testing, guided by the SAR established in the primary screen.
Structure-Activity Relationship (SAR) Guided Synthesis
Based on our initial hypothetical results, we will focus on optimizing the IA-04 scaffold. The trifluoromethylphenyl group at the 4-amino position appears to be favorable for potent kinase inhibition. Further optimization can be explored by modifying the 6-chloro position via Suzuki coupling.
Protocol 4: Suzuki Coupling at the 6-Position of the Indazole Core
-
Reaction Setup: In a microwave vial, combine the N-aryl-6-chloro-1H-indazol-4-amine (e.g., IA-04 , 1.0 eq.), the desired boronic acid or ester (1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq.), and a base like potassium carbonate (K₂CO₃, 3.0 eq.).
-
Solvent: Add a mixture of a suitable organic solvent (e.g., dioxane) and water.
-
Reaction Conditions: Seal the vial and heat the reaction in a microwave reactor to 100-150 °C for 15-60 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 6-substituted derivative.[8]
Table 3: Example of Lead Optimization Series
| Compound ID | R¹ Group | R² Group | FLT3 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | Selectivity (VEGFR2/FLT3) |
| IA-04 | 3-(trifluoromethyl)phenyl | Cl | 100 | 800 | 8 |
| LEAD-01 | 3-(trifluoromethyl)phenyl | phenyl | 80 | 1200 | 15 |
| LEAD-02 | 3-(trifluoromethyl)phenyl | 4-pyridyl | 50 | 2500 | 50 |
| LEAD-03 | 3-(trifluoromethyl)phenyl | 1-methyl-1H-pyrazol-4-yl | 25 | 3500 | 140 |
This hypothetical SAR suggests that introducing a 1-methyl-1H-pyrazol-4-yl group at the 6-position significantly improves both potency against FLT3 and selectivity over VEGFR2.
Cell-Based Assays for Target Engagement and Anti-proliferative Activity
Once potent and selective inhibitors are identified in biochemical assays, it is crucial to evaluate their activity in a cellular context.
Protocol 5: Cellular Target Engagement Assay (Phospho-Kinase Western Blot)
-
Cell Culture and Treatment: Culture a cell line that is dependent on the target kinase for survival (e.g., MV4-11 cells for FLT3-ITD). Treat the cells with various concentrations of the test compound for a defined period (e.g., 2-4 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the target kinase.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated kinase signal to the total kinase signal. Determine the IC₅₀ for the inhibition of kinase phosphorylation in cells.[9]
Protocol 6: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding and Treatment: Seed the target-dependent cancer cells in a 96-well plate and treat with a serial dilution of the test compound.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels as an indicator of cell viability.
-
Data Analysis: Measure the luminescence and calculate the GI₅₀ (concentration for 50% growth inhibition) value.[9]
Part 4: In Vivo Evaluation and Pharmacokinetic Profiling
Promising lead compounds with good cellular potency and selectivity should be advanced to in vivo studies to assess their efficacy and pharmacokinetic (PK) properties.
In Vivo Efficacy in Xenograft Models
For a FLT3 inhibitor like our hypothetical LEAD-03 , an appropriate in vivo model would be a mouse xenograft model using a human AML cell line harboring a FLT3 mutation (e.g., MV4-11).
Protocol 7: General Xenograft Efficacy Study
-
Tumor Implantation: Implant the tumor cells subcutaneously or intravenously into immunocompromised mice.
-
Treatment: Once tumors are established, randomize the mice into treatment and vehicle control groups. Administer the test compound at various doses and schedules (e.g., daily oral gavage).
-
Efficacy Assessment: Monitor tumor growth over time by measuring tumor volume. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., target phosphorylation).[10]
Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
Protocol 8: Mouse Pharmacokinetic Study
-
Dosing: Administer the test compound to mice via the intended clinical route (e.g., oral gavage and intravenous injection).
-
Blood Sampling: Collect blood samples at various time points post-dosing.
-
Plasma Concentration Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using LC-MS/MS.
-
PK Parameter Calculation: Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
Conclusion
This compound represents a highly versatile and promising starting point for the development of novel and selective kinase inhibitors. By employing a systematic approach of library synthesis, kinase profiling, hit-to-lead optimization guided by SAR, and comprehensive in vitro and in vivo characterization, researchers can efficiently advance drug discovery programs targeting a wide range of kinases. The protocols and strategies outlined in this application note provide a robust framework for initiating and progressing such a program, with the ultimate goal of identifying new therapeutic agents for the treatment of cancer and other diseases.
Visualizations
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Amide Synthesis [fishersci.fr]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ashpublications.org [ashpublications.org]
Application Note: Characterizing the Anti-Proliferative Activity of 6-Chloro-1H-indazol-4-amine
Authored by: Gemini, Senior Application Scientist
Introduction
The indazole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds developed as potent and selective protein kinase inhibitors.[1] Several indazole-based therapeutics, such as Axitinib and Pazopanib, have been successfully translated into clinical use for the treatment of various cancers.[2] These agents typically function by competing with ATP for binding in the kinase domain, thereby disrupting signal transduction pathways that drive malignant cell growth.
This application note provides a comprehensive guide for researchers to characterize the anti-proliferative effects of 6-Chloro-1H-indazol-4-amine, a specific indazole-containing small molecule. While this particular compound is not extensively characterized in public literature, its core structure suggests a strong potential for kinase inhibition. We present a robust, self-validating protocol using a cell-based proliferation assay to determine its efficacy and potency (IC₅₀) in relevant cancer cell models. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively.
Hypothesized Mechanism of Action: Targeting the AXL Receptor Tyrosine Kinase
Based on extensive research into the indazole scaffold, a primary hypothesized target for this compound is the AXL receptor tyrosine kinase.[3][4] AXL is a member of the TAM (Tyro3, AXL, Mer) family of kinases and is a critical mediator of cell survival, proliferation, migration, and therapeutic resistance.[5][6] Overexpression of AXL is frequently observed in a multitude of cancers and often correlates with a poor prognosis.[4]
The canonical activation of AXL is initiated by its ligand, Growth arrest-specific 6 (Gas6). Upon binding, AXL dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain. This phosphorylation event creates docking sites for adaptor proteins and triggers the activation of major downstream pro-survival and proliferative signaling cascades, including the PI3K-AKT and RAS-RAF-MEK-ERK pathways.[6] By inhibiting the AXL kinase domain, this compound is predicted to block these downstream signals, ultimately leading to a reduction in cell proliferation.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a foundational colorimetric method for assessing cell viability and proliferation.[7] Its principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases present in metabolically active, living cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of the compound's anti-proliferative or cytotoxic effects.[2]
I. Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number (Example) |
| This compound | Sigma-Aldrich | BLD-BL3H1F1C7B22 |
| A549 Human Lung Carcinoma Cell Line | ATCC | CCL-185 |
| F-12K Medium | ATCC | 30-2004 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher | 25200056 |
| DMSO, Cell Culture Grade | Sigma-Aldrich | D2650 |
| MTT Reagent (5 mg/mL in PBS) | Sigma-Aldrich | M5655 |
| Solubilization Solution (e.g., 10% SDS in 0.01M HCl) | - | - |
| 96-well flat-bottom cell culture plates | Corning | 3596 |
| Phosphate-Buffered Saline (PBS), sterile | Thermo Fisher | 10010023 |
II. Experimental Workflow
The following diagram provides a high-level overview of the entire experimental process, from initial cell culture to final data analysis. This workflow is designed to ensure reproducibility and includes critical control groups.
III. Detailed Step-by-Step Protocol
Step 1: Cell Culture and Seeding
-
Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase before harvesting.
-
Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Count viable cells using a hemocytometer and the trypan blue exclusion method.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (achieving a density of 5,000 cells/well).
-
Rationale: Seeding density is critical. Too few cells will result in a low signal; too many will lead to overconfluence and nutrient depletion, confounding the results. This density should be optimized for your specific cell line and assay duration.
-
-
Incubate the plate for 24 hours to allow cells to adhere and resume normal growth.
Step 2: Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM).
-
Rationale: A wide, logarithmic concentration range is essential for generating a complete dose-response curve and accurately calculating the IC₅₀ value.
-
-
Set up control wells:
-
Untreated Control: Wells with cells in medium only.
-
Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%). This is the 100% viability reference.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Carefully remove the medium from the adhered cells and replace it with 100 µL of the medium containing the respective compound concentrations or controls.
-
Incubate the plate for 72 hours.
-
Rationale: A 72-hour incubation period is common for proliferation assays as it allows for multiple cell doubling times, providing a sufficient window to observe significant anti-proliferative effects.
-
Step 3: MTT Assay and Data Acquisition
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the vehicle control wells using a microscope.
-
Add 100 µL of the Solubilization Solution to each well. Pipette up and down gently to mix and facilitate the dissolution of the formazan crystals.
-
Incubate the plate overnight at room temperature in the dark.
-
Rationale: Complete solubilization of the formazan is crucial for accurate absorbance readings. Incubation ensures all crystals are dissolved.
-
-
Measure the absorbance at 570 nm using a microplate reader.
IV. Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control.
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Determine IC₅₀: Plot the % Viability against the log of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.
V. Example Data Presentation
The following table illustrates how to structure the collected and calculated data.
| Concentration (µM) | Log Concentration | Avg. Absorbance (570 nm) | % Viability |
| Vehicle (0) | - | 1.250 | 100.0 |
| 0.1 | -1.0 | 1.213 | 97.0 |
| 0.3 | -0.52 | 1.050 | 84.0 |
| 1.0 | 0.0 | 0.775 | 62.0 |
| 3.0 | 0.48 | 0.513 | 41.0 |
| 10.0 | 1.0 | 0.200 | 16.0 |
| 30.0 | 1.48 | 0.088 | 7.0 |
| 100.0 | 2.0 | 0.075 | 6.0 |
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Application Note: A Systematic Approach to the Purification of 6-Chloro-1H-indazol-4-amine Derivatives by Column Chromatography
Abstract
The 6-chloro-1H-indazol-4-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its synthesis often yields complex crude mixtures containing regioisomers, starting materials, and reaction byproducts. Achieving the high purity (>98%) required for downstream biological assays and clinical development necessitates robust and efficient purification strategies. This guide provides a comprehensive, experience-driven protocol for the purification of this compound and its derivatives using automated flash column chromatography, focusing on systematic method development, troubleshooting common challenges, and ensuring reproducible, high-purity outcomes.
Introduction: The Significance of the Indazole Scaffold
Indazole derivatives are a cornerstone of drug discovery, with several FDA-approved drugs, including Pazopanib and Axitinib, featuring this heterocyclic core.[3] The this compound moiety is particularly valuable for its ability to form key hydrogen bond interactions within the ATP-binding sites of protein kinases. The development of novel therapeutics based on this scaffold is a highly active area of research.[1][2]
However, the inherent chemical nature of this scaffold presents specific purification challenges. The presence of basic nitrogen atoms in the indazole ring and the primary amine at the 4-position can lead to strong, undesirable interactions with the stationary phase in normal-phase chromatography, resulting in poor peak shape and low recovery. This document outlines a logical, step-by-step approach to overcome these issues.
Understanding the Analyte: Physicochemical Properties and Chromatographic Challenges
A successful purification strategy begins with understanding the molecule's properties. The this compound core has distinct characteristics that dictate its chromatographic behavior.
| Property | Value / Characteristic | Implication for Chromatography |
| Molecular Weight | ~167.6 g/mol (unsubstituted) | Influences diffusion rates; generally well-suited for silica gel.[4] |
| Polarity | Moderately Polar (XLogP3 ≈ 1.5)[4] | Soluble in moderately polar organic solvents like DCM, EtOAc, and MeOH. Dictates choice of normal-phase or reversed-phase. |
| Basicity | Basic (pKa of amine/indazole N) | Prone to strong ionic interactions with acidic silanol groups (Si-OH) on standard silica gel, leading to severe peak tailing.[5][6] |
| UV Absorbance | Aromatic Heterocycle | Strong chromophore, allowing for easy detection by UV-Vis detectors (typically 254 nm and 280 nm). |
| Key Challenge | Peak Tailing | The primary obstacle to achieving high-resolution separation on silica gel is the acid-base interaction between the basic analyte and the acidic stationary phase.[6][7] |
Strategic Method Development
A systematic approach to method development is crucial. The following workflow provides a logical progression from initial scouting to a final, optimized purification method.
Caption: Workflow for chromatographic method development.
Stationary Phase Selection
-
Standard Silica Gel: This is the first choice for most normal-phase purifications due to its cost-effectiveness and versatility. However, as noted, its acidity is a major issue for basic amines.[8]
-
Amine-Functionalized Silica (NH2): This is an excellent alternative when standard silica fails. The bonded amine groups on the surface act as a built-in base, preventing interactions with silanols and eliminating the need for mobile phase additives.[9][10] This can simplify the purification and subsequent solvent removal.
-
Reversed-Phase (C18): For highly polar derivatives or when normal-phase fails to provide adequate separation, reversed-phase chromatography is a powerful option. At a high pH (e.g., using ammonium bicarbonate), basic amines are in their neutral, free-base form, increasing their retention and improving peak shape.[7][11]
Mobile Phase Optimization: The Key to Success
The choice of mobile phase, particularly the use of additives, is the most critical factor for successfully purifying this compound derivatives on standard silica.
Causality Behind Additives: The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). The basic nitrogens of the indazole amine can be protonated by these silanols, leading to strong ionic binding. This causes the compound to "stick" to the column and elute slowly and broadly (tailing). Adding a small amount of a stronger, competing base like Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to the mobile phase neutralizes these acidic sites.[5][12] The additive effectively "shields" the analyte from the acidic surface, allowing it to move through the column based on polarity interactions, resulting in sharp, symmetrical peaks.[7]
Recommended Solvent Systems (for TLC Scouting & Column):
-
Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 95:5:0.5 v/v/v): Excellent for more polar derivatives. The ammonium hydroxide is volatile, making it easy to remove from fractions.
-
Hexane / Ethyl Acetate / Triethylamine (e.g., 50:50:1 v/v/v): A versatile system for less polar derivatives. TEA is effective but less volatile than ammonia.
Detailed Purification Protocol
This protocol assumes the use of an automated flash chromatography system with standard silica gel.
1. Thin-Layer Chromatography (TLC) Analysis: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or THF). b. Spot the solution on two separate TLC plates. c. Develop one plate in a Hexane/Ethyl Acetate system (e.g., 7:3) and the other in a Dichloromethane/Methanol system (e.g., 95:5). d. Visualize the plates under UV light (254 nm). e. Assess for Tailing: If the spots for the desired product are elongated or streaked, add a basic modifier (1% TEA to the Hex/EtOAc system; 0.5% concentrated NH₄OH to the MeOH portion of the DCM/MeOH system) and re-run the TLC. f. Identify a solvent ratio that provides a retention factor (Rf) of 0.2-0.4 for the target compound with good separation from major impurities.
2. Sample Preparation (Dry Loading): a. Dissolve the entire crude sample (e.g., 500 mg) in a minimal amount of a strong solvent like methanol or DCM. b. Add an inert adsorbent (e.g., Celite® or silica gel, approx. 2-3 times the mass of the crude sample). c. Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.[13] This ensures the sample is introduced to the column in a concentrated band, maximizing resolution.
3. Column and Method Setup: a. Select a silica gel column size appropriate for the sample mass (e.g., a 24g or 40g column for a 500 mg sample). b. Equilibrate the column with the initial mobile phase (e.g., 100% Hexane or DCM) for at least 2-3 column volumes (CV). c. Program the gradient based on the TLC results. A typical gradient might be:
- Solvent A: Hexane (containing 1% TEA)
- Solvent B: Ethyl Acetate (containing 1% TEA)
- Gradient Profile:
- 0-2 CV: 5% B (Isocratic hold to elute non-polar impurities)
- 2-12 CV: Linear gradient from 5% to 60% B
- 12-15 CV: 100% B (Column flush)
4. Execution and Fraction Collection: a. Load the prepared dry-load cartridge onto the system. b. Begin the run and monitor the chromatogram at 254 nm and a second wavelength (e.g., 280 nm). c. Collect fractions based on the UV detector signal, ensuring collection begins before the main peak and ends after the tail.
5. Post-Purification Analysis: a. Spot relevant fractions on a TLC plate and elute with the optimized mobile phase to confirm purity and pool the appropriate fractions. b. For rigorous purity confirmation, analyze the pooled sample by LC-MS. c. Evaporate the solvent from the pooled fractions under reduced pressure to yield the final, purified compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Insufficient basic modifier; strong analyte-silica interaction. | Increase the concentration of TEA or NH₄OH in the mobile phase (up to 2%). If tailing persists, switch to an amine-functionalized (NH2) column.[9][10] |
| Poor Resolution | Inappropriate solvent system; gradient is too steep; column is overloaded. | Re-screen solvent systems with TLC. Use a shallower gradient over more column volumes. Reduce the sample load relative to the column size. |
| Low Recovery | Irreversible binding of the compound to the silica. | Ensure a sufficient amount of basic modifier is used throughout the run. Consider switching to a less acidic stationary phase like alumina or an amine-functionalized column.[8] |
| Product Elutes at 0% Strong Solvent | The "weak" solvent (e.g., DCM) is too polar; sample was loaded in a strong solvent. | Switch to a less polar weak solvent (e.g., Hexane). Always use dry loading or dissolve the sample in the weakest possible solvent for liquid loading.[13] |
Conclusion
The successful purification of this compound derivatives by column chromatography is readily achievable through a systematic and informed approach. The primary challenge—strong interaction with the acidic silica stationary phase—can be effectively overcome by the judicious use of basic mobile phase modifiers like triethylamine or ammonium hydroxide. By investing time in upfront TLC-based method scouting and employing proper sample loading techniques, researchers can develop robust and scalable purification protocols, ensuring the high-purity material essential for advancing drug discovery programs.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. Chromatography [chem.rochester.edu]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. biotage.com [biotage.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
Application of 6-Chloro-1H-indazol-4-amine in Fragment-Based Drug Design
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Abstract
Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm in modern drug discovery, enabling the exploration of vast chemical space with smaller, less complex molecules.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 6-Chloro-1H-indazol-4-amine as a high-value fragment for initiating FBDD campaigns, particularly against protein kinase targets. We detail its conformity to the "Rule of Three," present step-by-step protocols for primary screening and structural validation, and outline a logical roadmap for hit-to-lead optimization.
Introduction: The Power of Starting Small with FBDD
Fragment-Based Drug Design (FBDD) is a rational drug discovery approach that begins by identifying very small molecules, or "fragments," that bind weakly but efficiently to a biological target.[1][3] Unlike traditional High-Throughput Screening (HTS), which screens large, complex molecules seeking high-potency hits from the outset, FBDD embraces low-affinity interactions (typically in the micromolar to millimolar range).[1] The core principle is that these small, simple fragments can form high-quality, energetically favorable interactions with the target protein.[4] Once a binding fragment is identified and its binding mode is structurally characterized, it serves as a starting point for chemical elaboration into a potent and selective lead compound through strategies like fragment growing, linking, or merging.[5][6][7]
The key advantages of this approach include:
-
Higher Hit Rates: Fragments are less complex, increasing the probability of finding a complementary fit within a target's binding site.[8]
-
Efficient Exploration of Chemical Space: A library of a few thousand fragments can represent a greater diversity of chemical scaffolds than a library of millions of larger, drug-like molecules.[1][9]
-
Superior Lead Properties: Leads developed from fragments often exhibit better physicochemical properties and higher ligand efficiency (LE), a measure of binding energy per heavy atom.[1]
The Fragment: Profiling this compound
The selection of a high-quality fragment library is paramount to the success of an FBDD campaign.[3] An ideal fragment should possess favorable physicochemical properties that facilitate binding and subsequent chemical modification. This compound is an exemplary fragment due to its privileged indazole scaffold and adherence to the widely accepted "Rule of Three" (Ro3).[10][11][12][13]
The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, frequently found in approved drugs and clinical candidates, particularly as protein kinase inhibitors.[14][15][16][17][18][19] Its rigid bicyclic core provides a well-defined vector for chemical modifications, while the nitrogen atoms offer key hydrogen bonding opportunities.[18]
| Property | Value | "Rule of Three" Guideline | Source |
| Molecular Weight (MW) | 167.6 g/mol | < 300 Da | [20][21] |
| cLogP (Predicted) | ~1.5 - 1.8 | ≤ 3 | [21][22] |
| Hydrogen Bond Donors (HBD) | 2 (amine and indazole N-H) | ≤ 3 | [21] |
| Hydrogen Bond Acceptors (HBA) | 2 (indazole nitrogens) | ≤ 3 | [21] |
| Rotatable Bonds | 0 | ≤ 3 | [23] |
Table 1: Physicochemical properties of this compound and their alignment with the "Rule of Three."
The properties of this compound make it an excellent candidate for FBDD. Its low molecular weight and complexity increase the likelihood of finding a binding pocket, while its balanced polarity ensures adequate aqueous solubility for biophysical screening assays.
The FBDD Workflow: From Fragment to Lead
A typical FBDD campaign follows a structured, multi-stage process. The goal is to identify a weakly binding fragment, understand its precise interaction with the target, and use that structural knowledge to build potency and selectivity.
Caption: High-level workflow for a Fragment-Based Drug Design (FBDD) campaign.
Application Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the low-affinity, rapid kinetics characteristic of fragment binding.[24][25][26][27] It measures changes in mass on a sensor chip surface in real-time as the fragment (analyte) flows over the immobilized protein target (ligand).[25]
Objective: To identify and characterize the binding of this compound to a target protein (e.g., a protein kinase) and determine its dissociation constant (KD).
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor Chip (e.g., CM5, suitable for amine coupling)
-
Target Protein (e.g., Protein Kinase Domain, >95% purity)
-
This compound (powder, >97% purity)
-
Immobilization Buffers: 10 mM Sodium Acetate, pH 4.5
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), supplemented with 2% DMSO.
-
Amine Coupling Kit: EDC (0.4 M), NHS (0.1 M), Ethanolamine-HCl (1 M, pH 8.5)
-
DMSO (spectroscopic grade)
Methodology:
-
Protein Immobilization:
-
Rationale: Covalent attachment of the target protein to the sensor chip surface is required. Amine coupling is a robust and common method.
-
Steps:
-
Equilibrate the system with Running Buffer.
-
Activate the sensor surface with a 7-minute injection of a 1:1 mixture of EDC/NHS.
-
Inject the target protein (diluted to 20-50 µg/mL in Immobilization Buffer) until the desired immobilization level is reached (e.g., 8,000-12,000 Response Units, RU).
-
Deactivate excess reactive groups with a 7-minute injection of Ethanolamine-HCl.
-
Create a reference surface on a separate flow cell by performing the activation and deactivation steps without protein injection. This is crucial for subtracting bulk refractive index changes.[24]
-
-
-
Fragment Preparation:
-
Rationale: Accurate concentration series are essential for affinity determination. DMSO is used to solubilize the fragment but must be precisely matched in the running buffer to avoid false positives.[24]
-
Steps:
-
Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in 100% DMSO.
-
Create a serial dilution series (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM) in Running Buffer. Ensure the final DMSO concentration is identical in all samples and the Running Buffer (e.g., 2%).
-
-
-
Binding Analysis:
-
Rationale: Injecting the fragment over the target and reference surfaces allows for real-time measurement of binding and dissociation. The response is mass-dependent, so low molecular weight fragments will produce small signals, requiring a sensitive instrument.[28]
-
Steps:
-
Equilibrate the entire system with Running Buffer (containing 2% DMSO).
-
Inject the highest concentration of the fragment (1000 µM) to assess binding and ensure a response is detectable.
-
Perform a kinetic titration or single-cycle kinetics experiment. Inject each concentration of the fragment in ascending order, typically for a 30-60 second contact time, followed by a 60-120 second dissociation phase.
-
Include several buffer-only (blank) injections for double-referencing.
-
-
-
Data Analysis:
-
Rationale: After subtracting the reference cell and blank injection responses, the resulting sensorgrams represent the true binding interaction.
-
Steps:
-
Process the raw data by subtracting the reference flow cell data and the buffer blank injections.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
A steady-state affinity analysis can also be performed by plotting the response at equilibrium against the fragment concentration.
-
-
| Parameter | Hypothetical Result | Interpretation |
| KD | 250 µM | A weak but definite interaction, typical for a fragment hit. |
| Ligand Efficiency (LE) | 0.38 kcal/mol per heavy atom | An excellent LE (>0.3) indicates a high-quality interaction and a promising starting point. |
Table 2: Example SPR data for a successful fragment hit.
Application Protocol 2: Structural Validation by X-ray Crystallography
While SPR confirms binding, X-ray crystallography provides the atomic-level detail of how the fragment binds.[29] This structural information is the cornerstone of FBDD, as it reveals the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that can be leveraged for rational drug design.[4][30]
Objective: To solve the co-crystal structure of the target protein in complex with this compound to visualize the binding mode.
Materials:
-
Purified, crystallization-grade target protein (>98% purity, monodisperse)
-
This compound
-
Crystallization screens and plates (e.g., sitting or hanging drop vapor diffusion)
-
Cryoprotectant (e.g., glycerol, ethylene glycol)
-
Synchrotron X-ray source
Methodology:
-
Co-crystallization or Soaking:
-
Rationale: The fragment must be introduced into the protein crystal. This can be done by setting up crystallization trials with the protein already mixed with the fragment (co-crystallization) or by diffusing the fragment into a pre-grown protein crystal (soaking). Soaking is often faster if a robust apo-crystal system exists.[31]
-
Steps (Soaking Protocol):
-
Grow apo-crystals of the target protein to a suitable size (e.g., 50-100 µm) using a previously established condition.
-
Prepare a soaking solution by adding this compound to the crystal mother liquor to a final concentration of 1-5 mM. A cryoprotectant (e.g., 25% glycerol) should also be included.
-
Carefully transfer an apo-crystal into a drop of the soaking solution.
-
Incubate for a period ranging from 30 minutes to 24 hours. The optimal time is variable and must be determined empirically.
-
-
-
Crystal Harvesting and Data Collection:
-
Rationale: The crystal must be flash-cooled in liquid nitrogen to prevent radiation damage during X-ray exposure at a synchrotron.[30]
-
Steps:
-
Using a mounted loop, quickly scoop the soaked crystal from the drop.
-
Immediately plunge the crystal into liquid nitrogen to flash-cool it.
-
Ship the frozen crystal to a synchrotron facility and mount it on the goniometer for data collection.
-
-
-
Structure Solution and Refinement:
-
Rationale: The diffraction pattern produced by the crystal is used to calculate an electron density map. The known protein structure is fitted into this map, and any new, unexplained density in the binding pocket is modeled as the fragment.[30]
-
Steps:
-
Process the diffraction data to obtain a set of structure factors.
-
If an apo-structure is available, use molecular replacement to solve the phase problem.
-
Calculate an initial electron density map (2Fo-Fc) and a difference map (Fo-Fc).
-
Carefully inspect the difference map for positive density corresponding to the bound fragment. The shape of the density should unambiguously match the indazole core.
-
Model the this compound fragment into the density and perform iterative cycles of model building and refinement until convergence is reached (e.g., Rwork/Rfree values < 0.25).
-
-
-
Binding Mode Analysis:
-
Rationale: This is the critical output of the experiment, guiding all future chemistry efforts.
-
Analysis:
-
Identify key hydrogen bonds between the fragment's amine or indazole nitrogens and backbone or side-chain residues of the protein.
-
Map the position of the chlorine atom. Does it occupy a hydrophobic pocket?
-
Identify unoccupied pockets adjacent to the fragment. These are "hot spots" for fragment growing.[9]
-
-
From Hit to Lead: A Roadmap for Optimization
With the SPR and structural data in hand, a structure-based design campaign can begin. The goal is to "grow" the this compound fragment by adding chemical functionality that extends into adjacent pockets, forming new interactions and increasing potency.[5][7][8]
Caption: Example of fragment 'growing' from the initial hit.
Strategy:
-
Vector Selection: The co-crystal structure reveals an empty hydrophobic pocket adjacent to the 4-amino group. This becomes the primary vector for chemical elaboration.
-
Fragment Growing: A small hydrophobic group, such as a methyl group via acylation (to form an acetamide), is added. This is hypothesized to occupy the empty pocket.
-
Iterative Synthesis and Testing: A small library of analogs is synthesized with modifications at the 4-amino position. Each new compound is tested by SPR to measure the change in affinity.
-
Structure-Activity Relationship (SAR): As data is gathered, a clear SAR will emerge. For instance, adding a small hydrophobic group might increase potency 10-fold. This iterative cycle of design, synthesis, and testing is the core of hit-to-lead optimization.[2]
Conclusion
This compound represents a high-quality, versatile starting point for Fragment-Based Drug Design campaigns. Its adherence to the "Rule of Three," combined with the privileged nature of the indazole scaffold, makes it an ideal candidate for screening against a wide range of targets, especially protein kinases. By employing sensitive biophysical techniques like SPR for initial screening and X-ray crystallography for structural elucidation, researchers can rapidly identify a validated hit and its binding mode. The resulting structural information provides a clear and rational path for chemical optimization, significantly accelerating the journey from a millimolar fragment to a potent, drug-like lead candidate.
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. massbio.org [massbio.org]
- 3. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 8. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hot spot analysis for driving the development of hits into leads in fragment based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] The 'rule of three' for fragment-based drug discovery: where are we now? | Semantic Scholar [semanticscholar.org]
- 12. The 'rule of three' for fragment-b ... | Article | H1 Connect [archive.connect.h1.co]
- 13. A 'rule of three' for fragment-based lead discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound | 885519-32-4 [sigmaaldrich.com]
- 21. echemi.com [echemi.com]
- 22. 6-chloro-1H-indazol-3-amine | C7H6ClN3 | CID 85628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. NoName_3327 | C7H7N3 | CID 413085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. biorxiv.org [biorxiv.org]
- 26. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 28. m.youtube.com [m.youtube.com]
- 29. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 31. journals.iucr.org [journals.iucr.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-1H-indazol-4-amine
Welcome to the dedicated technical support center for the synthesis of 6-Chloro-1H-indazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this valuable synthetic intermediate.
Introduction
This compound is a key building block in the development of various pharmacologically active molecules. The synthesis of substituted indazoles, however, can be challenging, often plagued by issues with regioselectivity, side-product formation, and overall yield. This guide provides a comprehensive resource to navigate these complexities, ensuring a more efficient and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves a multi-step sequence starting from a readily available substituted aniline. A plausible route includes the diazotization of a substituted 2-methylaniline, followed by an intramolecular cyclization to form the indazole core. Subsequent nitration at the 4-position and a final reduction of the nitro group furnishes the desired 4-amino product. The precise order of chlorination, cyclization, nitration, and reduction is a critical consideration for optimizing yield and purity.
Q2: What are the most common side products encountered in this synthesis?
The formation of undesired isomers is a primary challenge. This includes the 2H-indazole isomer, which can be difficult to separate from the desired 1H-product.[1] Additionally, during nitration, the formation of other regioisomers is possible if the reaction conditions are not carefully controlled. Incomplete reduction of the nitro group can lead to nitroso or azoxy impurities, while over-reduction can result in dehalogenation.
Q3: How can I distinguish between the 1H- and 2H-indazole isomers?
Spectroscopic methods are invaluable for this purpose. In ¹H NMR, the chemical shift of the N-H proton and the protons on the aromatic ring can be diagnostic. Typically, the N-H proton of the 1H-indazole appears at a different chemical shift compared to the 2H-isomer. Chromatographic techniques such as HPLC and TLC can also be employed to separate and identify the isomers, often revealing distinct retention times and UV-Vis spectra.[1]
Q4: What are the key safety precautions to consider during this synthesis?
Many reagents used in this synthesis are hazardous. For instance, hydrazine and its derivatives, which can be used in alternative cyclization routes, are highly toxic and potentially explosive.[2] Nitrating agents like fuming nitric acid are highly corrosive. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Incomplete reaction in one or more steps.- Suboptimal reaction conditions (temperature, time, solvent).- Degradation of intermediates or the final product.- Product loss during workup and purification. | - Monitor each reaction step by TLC or LC-MS to ensure completion.- Systematically optimize reaction conditions for each step (see Experimental Protocols).- Employ milder reaction conditions where feasible.- Optimize extraction and purification procedures to minimize losses. |
| Formation of Multiple Spots on TLC (Isomeric Impurities) | - Lack of regioselectivity in the cyclization step, leading to 1H and 2H isomers.- Non-selective nitration leading to different positional isomers. | - For cyclization, careful selection of the starting material and reaction conditions is crucial. In some cases, a directed cyclization approach may be necessary.- For nitration, control the temperature carefully (e.g., 0 °C) and use a well-defined nitrating agent mixture (e.g., HNO₃/H₂SO₄). |
| Incomplete Reduction of the Nitro Group | - Inactive or insufficient reducing agent.- Suboptimal reaction conditions (temperature, pressure for hydrogenation). | - Use a fresh, high-quality reducing agent (e.g., Pd/C for catalytic hydrogenation, or SnCl₂).- For catalytic hydrogenation, ensure the system is properly purged and under a positive pressure of hydrogen.- Increase the reaction time or temperature as needed, while monitoring by TLC. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities.- Residual solvent. | - Re-purify the product using column chromatography.- Attempt recrystallization from a variety of solvent systems.- Ensure the product is thoroughly dried under a high vacuum to remove all residual solvents. |
Experimental Protocols
Proposed Synthetic Workflow
The following diagram outlines a plausible and efficient synthetic route for this compound.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 6-Nitro-1H-indazole from 2-Methyl-3-nitroaniline
This step involves a classical indazole synthesis via diazotization followed by intramolecular cyclization.
-
Dissolution: Dissolve 2-Methyl-3-nitroaniline (1.0 eq) in a mixture of glacial acetic acid and propionic acid.
-
Diazotization: Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Cyclization: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then heat to 60-70 °C until the reaction is complete (monitor by TLC).
-
Workup: Cool the reaction mixture and pour it into ice water. The product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.
Step 2: Synthesis of 6-Chloro-4-nitro-1H-indazole
This step involves the regioselective chlorination of the indazole ring.
-
Dissolution: Dissolve 6-Nitro-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Chlorination: Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Workup: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group to the amine.
-
Dissolution: Dissolve 6-Chloro-4-nitro-1H-indazole (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Reduction (Catalytic Hydrogenation): Add a catalytic amount of 10% Palladium on carbon (Pd/C). Purge the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the product by recrystallization or column chromatography to yield this compound.
Troubleshooting Workflow
The following diagram provides a decision-making workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
Navigating Regioselectivity in Indazole N-Alkylation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in numerous therapeutic agents.[1] The synthesis of N-alkylated indazoles is a pivotal step in the creation of these vital compounds. However, the inherent nature of the indazole ring, with its two nucleophilic nitrogen atoms (N-1 and N-2), frequently results in the formation of regioisomeric mixtures, presenting considerable hurdles in synthesis and purification.[1]
This technical support center is designed to provide you, the researcher, with practical, in-depth guidance on managing and controlling the regioselectivity of indazole N-alkylation. Here, we dissect the critical factors influencing the reaction's outcome and offer detailed, field-proven protocols and troubleshooting advice to help you achieve your desired N-1 or N-2 substituted product with high fidelity.
The Core Challenge: A Tale of Two Nitrogens
The fundamental issue in indazole N-alkylation lies in the molecule's tautomerism and the ambident nucleophilicity of the indazolide anion formed upon deprotonation.[2][3] The 1H-indazole tautomer is generally the more thermodynamically stable form.[1][4][5] This intrinsic stability can be harnessed to favor the N-1 alkylated product under conditions that permit thermodynamic equilibration.[1][4] Conversely, kinetic control can often lead to the formation of the N-2 product. The regiochemical outcome is a delicate balance of several factors, including steric and electronic effects of substituents on the indazole ring, the choice of base and solvent, and the nature of the alkylating agent.[1][4]
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting a mixture of N-1 and N-2 alkylated products?
The formation of a product mixture is the most common challenge and stems from the two reactive nitrogen atoms in the indazole anion.[2][3] The ratio of N-1 to N-2 isomers is highly sensitive to the reaction conditions.[2] Factors such as the base, solvent, temperature, and the electronic and steric properties of the indazole's substituents all play a crucial role in determining the final product distribution.[2][4]
Q2: What are the primary factors that dictate N-1 versus N-2 regioselectivity?
The regioselectivity is a complex interplay of several key elements:
-
Base and Solvent System: This is arguably the most critical factor.[6] A strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is well-documented to strongly favor N-1 alkylation.[2][6][7] This is often attributed to the formation of a "tight ion pair" where the sodium cation coordinates with the N-2 nitrogen, sterically hindering its attack and directing the alkylating agent to N-1.[2][6] In contrast, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often yield mixtures of isomers.[1][2]
-
Substituents on the Indazole Ring:
-
C-3 Position: Electron-withdrawing groups (e.g., -CO₂Me, -COMe) at the C-3 position can dramatically increase N-1 selectivity, particularly with the NaH/THF system.[2]
-
C-7 Position: Bulky substituents at the C-7 position can sterically block the approach to the N-1 position, leading to decreased N-1 selectivity or even preventing the reaction.[2] Conversely, electron-withdrawing groups like nitro (-NO₂) or carboxylate (-CO₂Me) at C-7 have been shown to produce excellent N-2 regioselectivity.[2][4][7]
-
-
Thermodynamic vs. Kinetic Control: As the 1H-indazole is more stable, conditions that allow for equilibration, such as longer reaction times or the use of specific electrophiles like α-halo carbonyls, can favor the formation of the thermodynamic N-1 product.[2][4][5][6] Kinetically controlled reactions, on the other hand, may favor the N-2 product.[1][8]
Q3: How can I achieve high N-1 selectivity?
The most reliable and widely cited method for achieving high N-1 selectivity is the use of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) as the solvent.[2][4][6][7] This combination has proven effective for a wide range of indazole substrates.[6] Another successful approach involves a two-step reductive amination process, which has been shown to be highly selective for N-1 alkylation and scalable.[9][10]
Q4: What are the best strategies for obtaining the N-2 alkylated product?
Several methods can be employed to favor N-2 alkylation:
-
Mitsunobu Reaction: This reaction has been reported to show a preference for the formation of the N-2 alkylated product.[4][5][11]
-
TfOH with Diazo Compounds: The use of trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds as the alkylating agent can provide excellent N-2 selectivity.[1][11][12]
-
Substituent-Directed Alkylation: As mentioned, placing a sterically demanding or an electron-withdrawing group at the C-7 position can effectively direct alkylation to the N-2 position.[1][4][7]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | 1. Insufficiently strong base. 2. Poor solubility of the indazole or its salt. 3. Inactive alkylating agent. 4. Sterically hindered substrate. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH).[2] 2. Use a co-solvent to improve solubility. For some systems, heating can significantly improve yield.[11] 3. Use a more reactive electrophile (e.g., switch from an alkyl chloride to a bromide or iodide) or add a catalytic amount of sodium iodide. 4. For hindered substrates, longer reaction times or higher temperatures may be necessary.[13] |
| Poor N-1:N-2 Regioselectivity | 1. Use of polar aprotic solvents (e.g., DMF, DMSO) with carbonate bases often leads to mixtures.[2] 2. The reaction may be under kinetic control, favoring the N-2 product. 3. Steric hindrance at the C-7 position can disfavor N-1 alkylation. | 1. For N-1 selectivity, the NaH/THF combination is the most robust and widely reported method.[2][6][7] 2. Consider increasing reaction times to allow for potential thermodynamic equilibration to the more stable N-1 isomer.[2] 3. If the substrate has a bulky C-7 substituent, N-2 alkylation may be the predominant outcome. |
| Difficulty Separating N-1/N-2 Isomers | The N-1 and N-2 isomers often have very similar polarities, making chromatographic separation challenging. | 1. Optimize the reaction to maximize the formation of the desired isomer, thereby simplifying purification. 2. Employ high-performance column chromatography with a shallow solvent gradient. 3. Consider derivatizing the mixture to facilitate separation, followed by the removal of the directing group.[2] |
Visualizing the Path to Selectivity
To better understand the factors at play, the following diagrams illustrate the key decision points and mechanistic underpinnings of regioselective indazole N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. research.ucc.ie [research.ucc.ie]
- 8. connectjournals.com [connectjournals.com]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
common byproducts in 6-Chloro-1H-indazol-4-amine reactions and their removal
Welcome to the technical support center for 6-Chloro-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to byproduct formation during the chemical modification of this important heterocyclic building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure your experiments are both successful and efficient.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of byproduct I should expect when working with this compound?
The most prevalent byproducts in reactions involving the indazole core are regioisomers .[1] this compound possesses two reactive nitrogen atoms in its heterocyclic ring system, referred to as N1 and N2. In many reactions, such as alkylations, arylations, or acylations, the incoming substituent can attach to either nitrogen, leading to a mixture of N1- and N2-substituted isomers which can be challenging to separate.[1][2]
Q2: Why does my reaction produce a mixture of N1 and N2 isomers? What factors control this?
The formation of N1 versus N2 isomers, known as regioselectivity, is governed by a delicate balance of electronic and steric factors, as well as the specific reaction conditions employed.[2]
-
Electronic Effects: The inherent electron distribution of the indazole ring can influence which nitrogen is more nucleophilic.
-
Steric Hindrance: Bulky substituents on the indazole or the electrophile may favor substitution at the less sterically hindered nitrogen atom.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the ratio of N1 to N2 products.[2] For instance, different bases can lead to different deprotonation equilibria, and solvent polarity can also play a role in directing the reaction pathway.[2][3]
Q3: How can I identify which isomer is which and determine the ratio of byproducts in my crude mixture?
A combination of analytical techniques is essential for confident identification and quantification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between N1 and N2 isomers due to the different chemical environments of the protons and carbons on the indazole ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the isomers and provide their mass-to-charge ratio, confirming they are indeed isomers. The peak area percentages can give a good estimation of the product ratio.[4][5]
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and for developing a purification strategy. Regioisomers often exhibit different polarities, resulting in distinct spots on a TLC plate.
Q4: What are the primary methods for removing these isomeric byproducts?
The two most effective and widely used methods for separating N1 and N2 indazole isomers are column chromatography and recrystallization.
-
Column Chromatography: This is the go-to method in a research setting for separating compounds with different polarities. It offers high resolution but can be less practical for large-scale production.[1][6][7]
-
Recrystallization: If a suitable solvent or mixed-solvent system can be identified, recrystallization is a highly effective, economical, and scalable method for purification.[6] This technique exploits differences in the solubility of the desired product and the isomeric byproduct. Finding the right solvent system is key and often requires screening.[4][6]
Troubleshooting Guides: Byproduct Removal & Purity Optimization
This section provides detailed protocols and the scientific rationale for addressing specific byproduct challenges.
Issue 1: Formation of N1/N2 Regioisomers in N-Arylation (Buchwald-Hartwig) or N-Alkylation Reactions
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, but its application to N-arylation of indazoles can lead to mixtures of regioisomers.[8][9][10]
Root Cause Analysis
The indazole anion, formed upon deprotonation by the base, is an ambident nucleophile. The reaction's outcome depends on which nitrogen atom attacks the palladium complex (in Buchwald-Hartwig) or the alkyl halide (in alkylation). The choice of ligand, base, and solvent system critically influences the regioselectivity of these reactions.[2][10]
Visualizing the Problem: N1 vs. N2 Substitution
Caption: Formation of N1 and N2 regioisomers from a common precursor.
Troubleshooting & Purification Protocols
If your reaction has produced an inseparable or difficult-to-separate mixture of isomers, future batches can be optimized. However, for the current mixture, purification is necessary.
This method is ideal for small to medium-scale purification where high purity is essential.
Step-by-Step Protocol:
-
TLC Analysis: Develop a TLC solvent system that provides good separation (ΔRf > 0.2) between your desired isomer and the byproduct. A common starting point is a mixture of hexanes and ethyl acetate.
-
Slurry Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes) and pack the column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Begin elution with the solvent system determined by TLC. A gradient elution (gradually increasing the polarity) may be necessary to effectively separate the isomers.
-
Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure desired product. Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization is a superior method for large-scale synthesis if a suitable solvent is found.[4][11] It relies on the principle that the desired product and the byproduct will have different solubilities in a given solvent at different temperatures.
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of your crude mixture in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, or mixtures thereof) at room temperature and at reflux. An ideal solvent will dissolve the product at high temperatures but not at room temperature.
-
Dissolution: In a flask, add the chosen solvent to the crude solid and heat the mixture to a gentle boil until all the solid dissolves. Use the minimum amount of solvent necessary. A mixed solvent system, such as methanol/water, can be highly effective.[4]
-
Cooling & Crystallization: Slowly cool the solution to room temperature, and then in an ice bath, to induce crystallization. Slow cooling is crucial for forming pure crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the purified product under vacuum.
-
Purity Check: Analyze the purity of the crystals by NMR or GC-MS. The mother liquor can also be analyzed to confirm that the undesired isomer was removed.
Issue 2: Byproducts in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
When functionalizing the indazole core using Suzuki reactions to form C-C bonds, common byproducts include unreacted starting materials and homocoupled products (e.g., from the boronic acid coupling with itself).[12][13]
Root Cause Analysis
These byproducts often arise from suboptimal reaction conditions. Homocoupling is often promoted by the presence of oxygen or inefficient catalytic turnover. Incomplete conversion can be due to catalyst deactivation, insufficient reaction time, or improper temperature.
Troubleshooting Workflow
Caption: General workflow for byproduct identification and removal.
Purification Strategy
Both column chromatography and recrystallization are effective. Since homocoupled byproducts and starting materials often have significantly different polarities and solubilities compared to the desired cross-coupled product, their removal is typically more straightforward than separating regioisomers. The protocols described in Issue 1 are fully applicable here.
Data & Comparison Tables
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | --INVALID-LINK-- |
| Molecular Weight | 167.6 g/mol | --INVALID-LINK-- |
| Appearance | Powder or crystals | --INVALID-LINK-- |
| Storage | Inert atmosphere, room temperature, keep in dark place | --INVALID-LINK-- |
Table 2: Comparison of Primary Purification Techniques
| Feature | Column Chromatography | Recrystallization |
| Scalability | Poor; best for mg to g scale | Excellent; easily scaled to kg quantities |
| Cost | High (solvents, silica gel) | Low (primarily solvent cost) |
| Labor Intensity | High | Moderate |
| Resolution | High; can separate closely related compounds | Variable; depends on solubility differences |
| Waste Generation | High (silica gel, large solvent volumes) | Moderate (primarily solvent waste) |
| Applicability | Broadly applicable to most non-volatile mixtures | Requires a suitable solvent system and a crystalline solid |
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-chloro-1H-indazol-3-amine | C7H6ClN3 | CID 85628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
troubleshooting low solubility of 6-Chloro-1H-indazol-4-amine in aqueous solutions
Technical Support Center: 6-Chloro-1H-indazol-4-amine
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. This guide provides a logical, step-by-step approach to systematically troubleshoot and overcome these solubility issues, ensuring the successful progression of your experiments.
Understanding the Challenge: Physicochemical Properties
This compound is a heterocyclic amine with a structure that suggests limited solubility in neutral aqueous solutions. Its indazole core and chloro-substituent contribute to its hydrophobicity, while the amine group offers a handle for pH-dependent solubility modification.[1][2] Understanding its fundamental properties is the first step in designing an effective solubilization strategy.
| Property | Value / Prediction | Source / Rationale |
| CAS Number | 885519-32-4 | [3] |
| Molecular Formula | C₇H₆ClN₃ | |
| Molecular Weight | 167.6 g/mol | |
| Physical Form | Powder or crystals | |
| Predicted logP | ~1.5 - 2.5 | Based on similar structures[4]; indicates moderate lipophilicity. |
| Predicted pKa | ~3-5 | Estimated for the 4-amino group. Aromatic amines are weakly basic.[2] The protonated form will dominate at pH < pKa. |
The predicted logP value suggests that the compound is moderately lipophilic, which is a primary reason for its poor water solubility.[4] However, the presence of a basic amine group is critical; by protonating this group in an acidic environment, we can form a more polar, water-soluble salt.[5][6]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or PBS?
A: The compound's molecular structure, featuring a chlorinated indazole ring, is inherently hydrophobic, leading to low solubility in neutral aqueous buffers like Phosphate-Buffered Saline (PBS).[4] At neutral pH, the primary amine at the 4-position is largely uncharged, preventing the favorable ion-dipole interactions with water that are necessary for dissolution.[2][6]
Q2: I observe solid material crashing out of my stock solution upon dilution. What is happening?
A: This is a common issue when diluting a concentrated stock solution (often in a potent organic solvent like DMSO) into an aqueous buffer. The organic solvent acts as a co-solvent.[7] When you dilute the solution, the concentration of the co-solvent drops dramatically, and the aqueous buffer cannot maintain the compound in a dissolved state, causing it to precipitate.
Q3: Can I just heat the solution to get it to dissolve?
A: While gentle heating can sometimes increase the rate of dissolution and solubility, it should be approached with caution. Excessive heat can lead to the degradation of the compound. It is crucial to first assess the thermal stability of this compound before employing heat as a primary solubilization method. This is generally considered a temporary fix and may not prevent precipitation upon cooling.
Q4: Is DMSO an acceptable solvent for my in vivo experiments?
A: Dimethyl sulfoxide (DMSO) is a powerful solvent but can exhibit toxicity, especially in in vivo models.[8] While it is frequently used to prepare high-concentration stock solutions, the final concentration of DMSO in the dosing vehicle should be minimized, typically to less than 5% and often below 1%, depending on the experimental model and route of administration.[7][8]
Systematic Troubleshooting Guide
This guide presents a workflow for systematically addressing the solubility of this compound. We begin with the simplest and most direct methods before progressing to more complex formulation strategies.
Caption: A logical workflow for troubleshooting the solubility of this compound.
Step 1: pH Adjustment - The Primary Strategy
The most effective initial approach for solubilizing a molecule with a basic amine is to lower the pH of the aqueous solution.[9][10] By creating an acidic environment, the primary amine group becomes protonated, forming a positively charged ammonium salt which is significantly more water-soluble.[5][6]
Experimental Protocol: pH-Solubility Profiling
-
Preparation: Prepare a series of aqueous buffers with pH values ranging from 2.0 to 7.4 (e.g., citrate buffers for pH 2-6, phosphate buffer for pH 7.4).
-
Suspension: Add a known excess amount of this compound to a fixed volume of each buffer in separate vials (e.g., 5 mg in 1 mL). This creates a saturated slurry.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution using centrifugation (e.g., 15,000 rpm for 15 minutes) followed by careful collection of the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in each supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analysis: Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each solution. This profile will reveal the optimal pH range for solubilization.
Expected Outcome: You should observe a significant increase in solubility as the pH decreases, particularly at pH values below the compound's pKa.
Step 2: Employing Co-solvents
If pH adjustment alone is insufficient or if your experimental system cannot tolerate low pH, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[7][11][12]
Commonly Used Co-solvents in Research
| Co-solvent | Typical Concentration Range | Key Considerations |
| Ethanol | 5-20% (v/v) | Generally well-tolerated in vivo at low concentrations. |
| Propylene Glycol (PG) | 10-40% (v/v) | Common vehicle component for parenteral formulations.[7] |
| Polyethylene Glycol 400 (PEG 400) | 10-50% (v/v) | Low toxicity; often used in oral and parenteral formulations.[13] |
| Dimethyl Sulfoxide (DMSO) | < 5% (v/v) | High solubilizing power but potential for toxicity.[8] Use with caution. |
Experimental Protocol: Co-solvent Screening
-
Vehicle Preparation: Prepare several potential vehicle systems. For example:
-
Vehicle A: 10% Ethanol in Saline
-
Vehicle B: 30% PEG 400 in Saline
-
Vehicle C: 5% DMSO, 40% PEG 400, 55% Water for Injection
-
-
Solubility Test: Attempt to dissolve the target concentration of this compound in each vehicle. Use sonication or gentle vortexing to aid dissolution.
-
Observation: Visually inspect for complete dissolution. If successful, observe the solution for at least one hour to check for any signs of precipitation.
-
Dilution Test: Perform a serial dilution of the successfully prepared stock into your final aqueous experimental buffer (e.g., cell culture media) to ensure the compound remains soluble at the final working concentration.
Step 3: Advanced Formulation - Surfactants and Micellar Solubilization
For particularly challenging cases, surfactants can be employed. Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[14][15] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively solubilizing them in the bulk aqueous phase.[16][17]
Caption: Micellar solubilization of a hydrophobic drug by surfactants in an aqueous solution.
Common Non-ionic Surfactants:
-
Polysorbate 80 (Tween® 80): Frequently used in pharmaceutical formulations due to its low toxicity.
-
Poloxamers (e.g., Pluronic® F-68): Block copolymers with good solubilizing capacity and low toxicity.
Experimental Protocol: Surfactant-Based Formulation
-
Vehicle Preparation: Prepare an aqueous vehicle (e.g., saline or a pH-adjusted buffer) containing a surfactant at a concentration known to be above its CMC (e.g., 1-5% Tween® 80).
-
Dissolution: Add this compound to the surfactant-containing vehicle.
-
Energy Input: Use sonication or gentle heating (if thermal stability is confirmed) to facilitate the incorporation of the drug into the micelles. The solution should become clear.
-
Verification: The resulting formulation should be a thermodynamically stable, clear solution. It should not precipitate upon dilution in an isotonic aqueous medium.
By methodically applying these troubleshooting steps, researchers can develop a robust and reproducible formulation for this compound, enabling accurate and reliable results in subsequent downstream applications.
References
- 1. Indazole - Wikipedia [en.wikipedia.org]
- 2. issr.edu.kh [issr.edu.kh]
- 3. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 4. lookchem.com [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. wjbphs.com [wjbphs.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. brieflands.com [brieflands.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Aqueous and cosolvent solubility data for drug-like organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. jocpr.com [jocpr.com]
- 16. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 17. Surfactants modify the release from tablets made of hydrophobically modified poly (acrylic acid) - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the purification of halogenated indazole derivatives
Technical Support Center: Purification of Halogenated Indazole Derivatives
Welcome to the Technical Support Center for the purification of halogenated indazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable but often tricky compounds. Halogenated indazoles are crucial pharmacophores, but their unique electronic and steric properties, particularly the presence of regioisomers and the influence of halogen bonding, can complicate purification.[1][2][3]
This resource provides in-depth, practical solutions in a question-and-answer format, explaining not just what to do, but why it works.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why are my halogenated indazole regioisomers (e.g., N-1 vs. N-2 alkylated) so difficult to separate by standard flash chromatography?
Answer: The difficulty in separating N-1 and N-2 regioisomers of halogenated indazoles stems from their very similar polarities and steric profiles.[1][4] The position of the alkyl group on the indazole nitrogen only subtly changes the molecule's overall dipole moment and its interaction with a standard silica stationary phase. Furthermore, halogen atoms like bromine or chlorine introduce complex electronic effects that can lead to near-identical retention factors in conventional non-polar/polar solvent systems (e.g., Hexane/Ethyl Acetate). In some cases, these isomers are reported as largely inseparable by standard wet flash column chromatography.[4]
To overcome this, you must exploit more subtle differences in their molecular properties:
-
π-π Interactions: The aromaticity of the indazole ring can be leveraged. Using an aromatic solvent like toluene in the mobile phase instead of an aliphatic one like hexane can introduce differential π-π stacking interactions between the solvent, the isomers, and the stationary phase, often enhancing separation.[5]
-
Halogen Bonding Potential: The halogen atom has an anisotropic electron distribution, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole).[6][7] This allows it to act as a halogen bond donor, interacting with Lewis basic sites. This interaction, while often subtle, can be exploited. Using stationary phases with electron-rich functionalities (e.g., cyano- or pentafluorophenyl-bonded silica) can create differential retention based on the accessibility of the halogen's σ-hole in each isomer.[8][9]
Q2: I'm observing significant peak tailing when purifying my chloro-indazole derivative on silica gel. What's the primary cause?
Answer: Peak tailing is a common issue in silica gel chromatography and is often caused by secondary interactions between the analyte and the stationary phase. For nitrogen-containing heterocycles like indazoles, the primary culprit is the interaction between the basic nitrogen atoms of your compound and acidic silanol groups (Si-OH) on the silica surface.[10]
This interaction is a form of chemisorption, where a small fraction of your compound binds very strongly to these active sites, eluting slowly and causing the characteristic tail. Halogenation can sometimes exacerbate this by altering the pKa of the indazole nitrogens.
Troubleshooting Strategy:
-
Neutralize Active Sites: Add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-0.5% (v/v). TEA is a stronger base than your indazole and will preferentially bind to the acidic silanol groups, effectively masking them from your compound.
-
Increase Mobile Phase Polarity: Sometimes, tailing occurs because the compound has poor solubility in the mobile phase as it travels through the column. A slight, gradual increase in the polar solvent component can improve this.
-
Consider an Alternative Stationary Phase: If basic modifiers are incompatible with your molecule, consider using a less acidic stationary phase, such as alumina (neutral or basic) or a bonded phase like diol.
Q3: My fluorinated indazole derivative seems to be degrading on the column during flash chromatography. Is this common?
Answer: Yes, degradation on silica gel can occur, especially with sensitive functional groups. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups. Fluorinated compounds, particularly those with activating groups, can sometimes be susceptible to hydrolysis or rearrangement under these acidic conditions.
Self-Validating Diagnostic Protocol:
-
Spot Test: Dissolve a small amount of your crude material in your chosen mobile phase. Spot it on a TLC plate. In a separate vial, dissolve another small sample in the mobile phase, add a pinch of silica gel, and stir for 1-2 hours (approximating the residence time on a column). Spot this slurry on the same TLC plate next to the original spot. Develop the plate. If a new, lower Rf spot appears in the silica-treated sample, degradation is likely occurring.
-
Solution: Use a deactivated or neutral stationary phase. You can purchase pre-packed neutral silica columns or prepare your own by washing the silica with a solvent system containing a small amount of a base (like triethylamine), followed by extensive washing with your starting mobile phase. Alternatively, using neutral alumina can be a robust solution.
Part 2: Troubleshooting Guide by Technique
Troubleshooting Flash Chromatography
This section addresses specific, actionable problems encountered during flash chromatography.
| Problem | Probable Cause(s) | Systematic Troubleshooting & Solutions |
| Poor or No Separation of Halogenated Regioisomers | 1. Insufficient Selectivity (ΔRf too small): The chosen mobile phase does not differentiate enough between the isomers.[11]2. Column Overload: Too much sample was loaded for the column size, causing band broadening.[12] | 1. Change Solvent Selectivity: - Protocol: Perform TLC screening with different solvent classes. Keep the solvent strength similar but change the nature of the non-polar or polar component. - Example: If 8:2 Hexane:EtOAc fails, test 8:2 Toluene:EtOAc (for π-π interactions) or 8:2 DCM:Acetone (to alter hydrogen bonding characteristics).2. Optimize Loading: - Rule of Thumb: For difficult separations (ΔRf < 0.1), load no more than 0.5-1% of the column's silica mass. - Technique: Use dry loading (adsorbing the sample onto a small amount of silica) to ensure a tight injection band.[13] |
| Product Elutes with the Solvent Front (Rf ≈ 1.0) | 1. Mobile Phase Too Strong (Too Polar): The eluent is too effective at displacing your compound from the silica. | 1. Reduce Solvent Strength: Systematically decrease the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. Aim for a TLC Rf value of 0.25-0.35 for the target compound for optimal separation.[13] |
| Product Won't Elute from the Column (Rf ≈ 0.0) | 1. Mobile Phase Too Weak (Too Non-Polar): The eluent cannot displace your compound from the silica.2. Insolubility: The compound may have crashed out of the mobile phase at the top of the column.[14] | 1. Increase Solvent Strength: Gradually increase the percentage of the polar solvent.2. Check Solubility: Ensure your compound is fully soluble in the initial mobile phase. If not, dissolve the sample in a stronger solvent (like DCM or THF), adsorb it onto silica for dry loading, and start the chromatography with a weaker mobile phase. |
| Split or Broad Peaks | 1. Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase.2. Channeling in Column: The silica bed is not packed uniformly.3. Column Overload: Exceeding the capacity of the column.[12] | 1. Solvent Matching: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is needed, use the absolute minimum volume.2. Proper Packing: Ensure the column is packed evenly without air gaps. Slapping the side of the column during packing helps settle the silica bed.[13]3. Reduce Load: Decrease the amount of sample loaded onto the column. |
The following diagram outlines a decision-making process for purifying a crude halogenated indazole derivative.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 6. Halogen bond - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. biotage.com [biotage.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. orgsyn.org [orgsyn.org]
- 14. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing undesired side reactions during the synthesis of indazole compounds
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing indazole derivatives and to troubleshoot common challenges encountered in the laboratory. Here, we provide in-depth technical guidance, field-proven insights, and robust protocols to help you minimize undesired side reactions and optimize your synthetic outcomes.
Introduction: The Challenge and Importance of Indazole Synthesis
Indazoles are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] However, the synthesis of indazoles is often plagued by a variety of side reactions, leading to mixtures of products, low yields, and difficult purifications. The primary challenges often revolve around controlling regioselectivity and preventing the formation of undesired byproducts. This guide will address these issues in a practical, question-and-answer format to directly tackle the problems you may be facing at the bench.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section is dedicated to identifying and solving specific problems that arise during indazole synthesis. Each issue is presented with its likely causes and actionable solutions, grounded in chemical principles.
Issue 1: Poor Regioselectivity in N-Alkylation - Formation of N-1 and N-2 Isomers
Question: My N-alkylation of a substituted indazole is producing a mixture of N-1 and N-2 alkylated regioisomers. How can I selectively synthesize the desired isomer?
Answer: The formation of a mixture of N-1 and N-2 alkylated products is one of the most common challenges in indazole chemistry.[2] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature, as well as the steric and electronic properties of the indazole core and the alkylating agent.[3][4]
Causality and Strategic Solutions:
The regioselectivity of N-alkylation is a classic example of kinetic versus thermodynamic control. The N-2 position is often more kinetically favored due to the higher accessibility of its lone pair, while the N-1 substituted product is generally the thermodynamically more stable isomer.[5]
Strategies for Selective N-1 Alkylation (Thermodynamic Control):
-
Base and Solvent System: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method to favor N-1 alkylation.[3][6] The formation of a sodium-indazole salt in THF is believed to proceed through a mechanism that favors the thermodynamic product.[3] In contrast, using polar aprotic solvents like DMF can lead to decreased regioselectivity.[3]
-
Reaction Temperature: Allowing the reaction to reach thermodynamic equilibrium is crucial. This may involve longer reaction times or higher temperatures, although careful optimization is needed to prevent degradation.
Strategies for Selective N-2 Alkylation (Kinetic Control):
-
Mildly Acidic Conditions: Under mildly acidic conditions, the N-2 position can be selectively protected, for example, with a tetrahydropyranyl (THP) group.[5]
-
Catalytic Approaches: Recent advances have demonstrated that using trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as catalysts with diazo compounds or alkyl 2,2,2-trichloroacetimidates can achieve high selectivity for N-2 alkylation.[7][8]
Troubleshooting Workflow for N-Alkylation Regioselectivity:
Caption: Troubleshooting workflow for achieving regioselective N-alkylation of indazoles.
Issue 2: Formation of Hydrazone and Dimer Impurities
Question: During the synthesis of the indazole core, I am observing significant amounts of hydrazone and dimeric byproducts. What are the causes and how can I prevent them?
Answer: The formation of hydrazones and dimers is a common side reaction, particularly in syntheses that involve the condensation of a hydrazine with a carbonyl compound, such as in some variations of the Fischer indole synthesis adapted for indazoles.[9]
Causality and Strategic Solutions:
-
Incomplete Cyclization: Hydrazones are intermediates in the formation of the indazole ring. If the cyclization step is slow or incomplete, the hydrazone will accumulate as a byproduct.
-
Reaction Conditions: Elevated temperatures and the presence of certain acidic or basic catalysts can promote side reactions, including dimerization.[9]
Mitigation Strategies:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes slow down the rate of side reactions relative to the desired cyclization.
-
Choice of Catalyst: The use of a mild and efficient catalyst can promote the desired cyclization without leading to byproducts. For instance, silica sulfuric acid has been reported as an effective catalyst for the synthesis of 1H-indazoles from ortho-hydroxy acetophenones and hydrazine hydrate, with no byproducts observed.[9]
-
Metal-Free Conditions: Transition-metal-free methods, such as those involving the activation of oximes with methane sulfonyl chloride, can provide a milder route to 1H-indazoles and avoid metal-catalyzed side reactions.[9]
Issue 3: Side Reactions in Cadogan and Davis-Beirut Reactions
Question: I am using the Cadogan or Davis-Beirut reaction for my indazole synthesis and encountering unexpected byproducts. How can I improve the selectivity of these reactions?
Answer: The Cadogan and Davis-Beirut reactions are powerful methods for synthesizing 2H-indazoles, but they can be sensitive to reaction conditions and may yield side products if not properly controlled.
The Cadogan Reaction:
This reaction typically involves the reductive cyclization of an o-nitrobenzylidene derivative using a trivalent phosphorus reagent, like triethyl phosphite.[10][11] A common issue is the harsh reaction conditions (high temperatures) which can lead to a range of byproducts.
-
Key Side Reaction: Incomplete deoxygenation can lead to the formation of 2H-indazole N-oxides as intermediates or byproducts.[10][12] While these can sometimes be synthetically useful, their formation can reduce the yield of the desired 2H-indazole.
-
Mitigation: Recent studies have shown that the Cadogan reaction can be performed under milder conditions (e.g., 80 °C) which can help to minimize side reactions.[10] The isolation of the N-oxide intermediate can even allow for a subsequent, room-temperature formal Cadogan cyclization.[12]
The Davis-Beirut Reaction:
This reaction provides a convenient route to 2H-indazoles from o-nitrobenzylamines.[13][14] The reaction proceeds through a highly reactive nitroso imine intermediate.
-
Key Side Products: The formation of 4-aminobenzaldehyde and 4-nitrobenzaldehyde has been reported as a side reaction under optimized conditions.[15] Additionally, the reaction efficiency can be sensitive to the choice of alcohol solvent and the presence of water.[14]
-
Mitigation: Careful optimization of the solvent system is crucial. The addition of a controlled amount of water (around 15%) to an alcohol solvent like n-propanol has been shown to dramatically increase the yield of the 2H-indazole.[14] However, excessive water can lead to a decrease in yield.
Visualizing the Cadogan Reaction Pathway and a Key Side Product:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Accessing Multiple Classes of 2H‑Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions [escholarship.org]
- 13. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Inconsistencies in Biological Assays with Indazole Compounds
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you address inconsistencies and artifacts when working with indazole-based compounds in biological assays. The unique chemical properties of the indazole scaffold, while conferring valuable pharmacological activities, can also present specific experimental challenges.[1][2][3] This document is designed to provide both foundational knowledge and actionable protocols to ensure the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles encountered during the handling and application of indazole compounds in experimental settings.
Q1: My indazole compound is showing poor solubility in my aqueous assay buffer. How can I resolve this?
A1: This is one of the most frequent challenges in bioassays, as many small molecules, including indazole derivatives, have low aqueous solubility.[4] Inaccurate concentration due to precipitation can lead to underestimated activity, poor dose-response curves, and high data variability.[4][5]
Causality & Explanation: Indazole compounds are often hydrophobic aromatic structures.[1] While typically soluble in organic solvents like DMSO, they can easily precipitate when diluted into the aqueous environment of a typical assay buffer or cell culture medium. This is often the root cause of non-reproducible results.
Troubleshooting Steps:
-
Optimize Stock Solution: Ensure your compound is fully dissolved in a high-quality, anhydrous solvent like DMSO to create a concentrated stock (typically 10-50 mM). Gentle warming (to 37°C) or brief sonication can aid dissolution. Always visually inspect for particulates.
-
Control Final DMSO Concentration: When diluting the stock into your final assay buffer, keep the final DMSO concentration as low as possible, ideally ≤0.5%. High DMSO concentrations can be toxic to cells and may alter protein conformation.
-
Use Pre-warmed Buffers: Diluting your compound stock into a pre-warmed (e.g., 37°C) assay buffer can sometimes help maintain solubility.
-
Incorporate Solubilizing Agents: If solubility issues persist, consider the inclusion of a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01%) in your assay buffer. This can help prevent compound aggregation, a common consequence of poor solubility.[6]
-
Assess Kinetic Solubility: Perform a simple kinetic solubility test. Prepare serial dilutions of your compound in the final assay buffer, let it equilibrate, centrifuge to pellet any precipitate, and measure the concentration of the supernatant (e.g., by HPLC-UV). This will define the practical upper concentration limit for your assay.
Q2: I am observing significant variability in my IC50 values between experiments run on different days. Could my indazole compound be unstable?
A2: Yes, compound instability is a critical factor that can lead to a perceived loss of potency and poor reproducibility.[7][8] The indazole ring system can be susceptible to specific degradation pathways.
Causality & Explanation:
-
Photodegradation: Indazoles can undergo photochemical rearrangement when exposed to UV light, sometimes converting into less active or inactive benzimidazole isomers.[9] This is a known liability for the indazole scaffold.
-
Hydrolytic Degradation: Stability can be pH-dependent, with some derivatives susceptible to hydrolysis under strongly acidic or basic conditions.[9]
-
Oxidative Degradation: The indazole ring can be oxidized, which may occur slowly in solution, especially if exposed to air and light over time.[9]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can compromise compound integrity by introducing water condensation, which can lead to precipitation or hydrolysis upon the next thaw cycle.[7]
Best Practices for Compound Handling & Storage:
-
Storage: Store stock solutions at -80°C for long-term stability.[8]
-
Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[7]
-
Light Protection: Protect all solutions containing your indazole compound from light by using amber vials and minimizing exposure during experimental setup.
-
Fresh Dilutions: Always prepare fresh working dilutions from your frozen stock for each experiment. Do not store compounds in aqueous buffers for extended periods.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows for diagnosing and resolving more complex or persistent issues.
Guide 1: Distinguishing On-Target vs. Off-Target Effects
A common issue with indazole-based kinase inhibitors is the appearance of unexpected cellular phenotypes or activity against unintended targets. This guide helps you systematically investigate the specificity of your compound.[10]
The Core Problem: Why Kinase Inhibitors Have Off-Target Effects
The ATP-binding site is highly conserved across the human kinome.[10] While indazole scaffolds can be optimized for selectivity, cross-reactivity with other kinases is a common challenge that can lead to misleading biological results or toxicity.[10][11]
This workflow provides a logical progression from broad screening to specific validation of target engagement.
Caption: Workflow for investigating off-target effects.
Protocol 1: In Vitro Kinase Profiling (Kinome Scan) This is the most direct method to assess the selectivity of an inhibitor against a large panel of purified kinases.[10]
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Service Provider: Engage a commercial service provider (e.g., Promega's Kinase Selectivity Profiling Systems) that offers screening against a broad representation of the human kinome.[12][13]
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Compound Submission: Provide your indazole compound at a concentration typically 100-fold higher than its on-target IC50 to identify even weak off-target interactions.
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Assay Technology: These services often use robust assay platforms like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction, providing a sensitive and reliable readout.[12][14]
-
Data Analysis: The service will provide a report showing the percent inhibition for each kinase. Focus on any kinase that is inhibited by >50% and follow up with full IC50 determination for these "hits."
Protocol 2: Cellular Target Engagement using NanoBRET™ This assay confirms that your compound can bind to its intended target (and potential off-targets) within the complex environment of a living cell.[10][15]
-
Reagents: Obtain the necessary reagents, which include a NanoLuc® luciferase-kinase fusion vector for your target(s) of interest and a cell-permeable fluorescent tracer.[15]
-
Cell Preparation: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and allow for expression.
-
Assay Setup: Plate the cells and treat with the fluorescent tracer. Then, add serial dilutions of your indazole compound.
-
Measurement: In this competitive displacement assay, the binding of your compound to the NanoLuc®-kinase fusion protein prevents the tracer from binding, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
-
Data Analysis: The resulting dose-response curve allows for the calculation of an apparent cellular affinity (Ki app), providing quantitative evidence of target engagement in a physiological context.[12]
The table below summarizes the known targets and significant off-targets for commercially available indazole-based kinase inhibitors, illustrating the importance of comprehensive profiling.
| Compound | Primary Target(s) | Known Significant Off-Targets |
| Pazopanib | VEGFR1-3, PDGFRα/β, KIT | c-Fms, Itk, Lck, RAF-1, B-RAF[10] |
| Axitinib | VEGFR1-3 | PDGFR, KIT, SHPRH (E3 ligase)[10][16] |
| Niraparib | PARP1/2 | DYRK1B, TRIB3 |
| Linifanib | VEGFR, PDGFR | KIT, FLT3, CSF-1R |
This table is a summary compiled from multiple sources and is intended for illustrative purposes.[10][16][17]
Guide 2: Identifying and Mitigating Assay Artifacts
False positives arising from compound interference with the assay technology are a major challenge in high-throughput screening (HTS).[5][18][19] Indazole compounds, particularly those with poor solubility, can be prone to specific types of interference.
Common Mechanisms of Assay Interference:
-
Compound Aggregation: At concentrations above their solubility limit, compounds can form colloidal aggregates that sequester and non-specifically inhibit enzymes.[19][20] This is a leading cause of false positives that often yield steep, but artifactual, dose-response curves.[5]
-
Spectroscopic Interference:
-
Autofluorescence: Many organic molecules, including some indazole derivatives, can fluoresce at the same wavelengths used by the assay readout, leading to a false-positive signal in gain-of-signal assays.[21]
-
Signal Quenching: The compound may absorb light at the excitation or emission wavelength of the reporter fluorophore, leading to a false-negative result.[5]
-
-
Reporter Enzyme Inhibition: In assays that use reporter enzymes like firefly luciferase, the compound may directly inhibit the reporter rather than the intended biological target.[6]
Use this decision tree to systematically diagnose the source of suspected assay artifacts.
Caption: Decision tree for identifying assay artifacts.
Protocol 3: Counter-Screen for Non-Specific Activity A counter-screen is essential to confirm that the compound's activity is dependent on the biological target.[5][6]
-
Assay Preparation: Prepare two sets of assay plates.
-
Primary Assay: Contains all components, including your active biological target (e.g., kinase).
-
Counter-Screen Assay: Contains all components except the active biological target. You can either omit it or replace it with a heat-inactivated version.
-
-
Compound Addition: Add your indazole compound in a full dose-response curve to both sets of plates.
-
Data Acquisition & Analysis: Run both assays simultaneously. If you observe a dose-response in the counter-screen assay, it indicates the compound is interfering with the assay technology itself and is likely a false positive.[22]
Protocol 4: Dynamic Light Scattering (DLS) for Aggregation Detection DLS is a biophysical method that directly measures the size of particles in a solution. It is a gold-standard technique for detecting compound aggregation.
-
Sample Preparation: Prepare your indazole compound in the exact same final assay buffer used in your primary screen, at a concentration where you observe activity (e.g., the IC50 value).
-
Instrument Setup: Use a DLS instrument to measure the particle size distribution.
-
Data Interpretation:
-
No Aggregation: A solution with a well-behaved, soluble compound will show only very small particles (< 5 nm).
-
Aggregation: A solution containing aggregated compound will show a population of large particles, typically ranging from 100 nm to over 1 µm in diameter.
-
-
Mitigation: If aggregation is confirmed, re-screen the compound in the presence of 0.01-0.1% w/v non-ionic detergent (e.g., Triton X-100 or Tween-80). True inhibitors will retain their activity, while the potency of aggregators will be dramatically reduced.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gmpplastic.com [gmpplastic.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Biology for Drug Discovery [worldwide.promega.com]
- 13. Kinase Selectivity Profiling System: TK-1 Protocol [promega.jp]
- 14. Kinase Activity Assays [promega.sg]
- 15. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 16. benchchem.com [benchchem.com]
- 17. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 21. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
strategies for enhancing the stability of 6-Chloro-1H-indazol-4-amine in solution
Welcome to the technical support center for 6-Chloro-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on enhancing the stability of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered during your experiments.
Introduction to the Stability of this compound
This compound is a heterocyclic amine containing an indazole scaffold, a structure of significant interest in medicinal chemistry.[1] Like many aromatic amines and indazole derivatives, this compound is susceptible to degradation, which can compromise the integrity of experimental results and the viability of drug formulations. The primary stability concerns for this molecule in solution are oxidation, photodegradation, and hydrolysis .
The supplier's recommendation to store the solid compound in a dark place under an inert atmosphere at room temperature is the first critical indicator of its sensitivity to light and oxygen.[2] This guide will delve into the mechanisms behind these instabilities and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is happening?
A1: Color change in solutions of aromatic amines is a classic sign of oxidative degradation. The amine group (-NH2) is susceptible to oxidation, which can lead to the formation of colored quinone-imine or polymeric species. This process can be accelerated by exposure to atmospheric oxygen, light, and the presence of trace metal ions.
Q2: I'm observing a new, unexpected peak in my HPLC chromatogram after leaving my solution on the benchtop. What could it be?
A2: An unexpected peak, particularly one that grows over time, strongly suggests degradation. For this compound, the most likely culprits are:
-
Oxidation Products: As mentioned above, oxidation of the amine can form various byproducts.
-
Photodegradation Products: Indazole derivatives are known to undergo photochemical rearrangement when exposed to UV light (including ambient laboratory light), potentially forming benzimidazole isomers.[3]
-
Hydrolysis Products: Depending on the pH of your solution, hydrolysis of the amine or other parts of the molecule could occur, although this is generally less rapid for aromatic amines compared to other functional groups like esters or amides.
Q3: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A3: The stability of amine-containing compounds is often pH-dependent.[4] While specific data for this compound is not extensively published, for many aromatic amines, a slightly acidic pH (typically pH 3-6) is often optimal.
-
In highly acidic solutions (pH < 2): The amine group will be protonated (-NH3+), which generally protects it from oxidation. However, extreme acidic conditions can sometimes catalyze hydrolysis.
-
In neutral to basic solutions (pH > 7): The free amine is more susceptible to oxidation. Base-mediated autoxidation has been observed in similar heterocyclic structures.[5] It is crucial to determine the optimal pH for your specific application empirically by conducting a pH stability study (see Protocol 1).
Q4: Are there any specific solvents I should avoid when working with this compound?
A4: While common solvents like DMSO, DMF, and alcohols are generally acceptable for initial dissolution, their purity is critical. Peroxide impurities, often found in older bottles of ethers (like THF and dioxane) and even some grades of DMSO, can initiate oxidative degradation.[6] It is recommended to use fresh, high-purity, or peroxide-free solvents. For aqueous solutions, always use high-purity water (e.g., HPLC-grade or Milli-Q).
Q5: How can I prevent degradation during long-term storage of stock solutions?
A5: For long-term storage, it is recommended to:
-
Use an inert atmosphere: After preparing the solution, sparge it with an inert gas like argon or nitrogen for several minutes to remove dissolved oxygen.
-
Protect from light: Store vials wrapped in aluminum foil or in amber-colored vials.
-
Store at low temperatures: Store solutions at -20°C or -80°C. However, perform freeze-thaw stability studies to ensure the compound does not degrade during the freezing and thawing process.
-
Consider antioxidants: For working solutions that will be at room temperature for extended periods, the addition of an antioxidant may be necessary.
Troubleshooting Guide: Common Stability Issues
| Observed Issue | Potential Cause(s) | Recommended Actions & Solutions |
| Rapid color change in solution | Oxidative degradation | 1. Prepare solutions fresh before use. 2. Sparge solvents and solutions with argon or nitrogen. 3. Add an antioxidant (e.g., BHT, Vitamin E, see Table 1). 4. Work under low-light conditions. |
| Appearance of new peaks in HPLC/LC-MS | Photodegradation, Oxidation, or Hydrolysis | 1. Identify the degradant: Use LC-MS/MS to determine the mass of the new peak and infer its structure. 2. Photodegradation: Repeat the experiment with light-protected vials. If the peak does not form, photodegradation is the cause. 3. Oxidation: Prepare the solution under an inert atmosphere. If the peak is reduced, oxidation is the cause. 4. Hydrolysis: Perform a pH stability study (Protocol 1) to identify the pH at which the compound is most stable. |
| Loss of compound potency/concentration over time | General instability | 1. Conduct a comprehensive stability study under your experimental conditions (temperature, light, pH, solvent). 2. Re-evaluate storage conditions (see FAQ 5). 3. Ensure the analytical method is stability-indicating (Protocol 2). |
| Inconsistent results between experiments | Variable degradation due to inconsistent handling | 1. Standardize solution preparation procedures. 2. Document exposure time to light and air for all samples. 3. Always use fresh solutions for critical experiments. |
Strategies for Enhancing Stability
Control of Solution pH
The pH of the solution is a critical factor.[7] By controlling the pH, you can influence the ionization state of the 4-amino group and potentially minimize degradation rates.
-
Buffering: Use a suitable buffer system to maintain a constant pH. Common buffers include citrate (pH 3-6), acetate (pH 4-5.6), and phosphate (pH 6-8). Be aware that some buffer components can chelate metal ions, which can be beneficial in preventing metal-catalyzed oxidation.
Protection from Light
Photodegradation can be a significant issue for indazole-containing molecules.[3]
-
Low-Light Conditions: Whenever possible, work in a dimly lit room or use a yellow-light fume hood.
-
Light-Blocking Containers: Use amber glass vials or wrap standard clear vials completely in aluminum foil.
Exclusion of Oxygen
Oxidation is a primary degradation pathway for aromatic amines.[8]
-
Inert Gas Sparging: Before preparing your solution, bubble an inert gas (argon or nitrogen) through the solvent for 10-15 minutes to remove dissolved oxygen.
-
Inert Atmosphere Overlay: After preparing the solution, flush the headspace of the vial with an inert gas before sealing.
Use of Antioxidants
Antioxidants can be added to the solution to scavenge free radicals and prevent oxidative chain reactions.[9] The choice between a water-soluble or lipid-soluble antioxidant depends on your solvent system.
Table 1: Recommended Antioxidants for Stabilization
| Antioxidant | Type | Typical Concentration | Solubility | Comments |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger | 0.01 - 0.1% (w/v) | Organic Solvents | Highly effective for non-aqueous solutions. |
| Ascorbic Acid (Vitamin C) | Oxygen Scavenger | 0.01 - 0.1% (w/v) | Aqueous Buffers | Can have pro-oxidant effects in the presence of metal ions. Use with a chelating agent like EDTA. |
| alpha-Tocopherol (Vitamin E) | Radical Scavenger | 0.01 - 0.05% (w/v) | Organic Solvents, Lipids | A highly effective chain-breaking antioxidant. |
| Sodium Metabisulfite | Oxygen Scavenger | 0.01 - 1.0% (w/v) | Aqueous Buffers | Very effective but can react with certain functional groups. Compatibility testing is required. |
Experimental Protocols
Protocol 1: pH Stability Profile Assessment
This protocol helps determine the optimal pH for the stability of this compound in an aqueous environment.
-
Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Sample Preparation: Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect.
-
Time Points: Aliquot samples for each pH into separate, light-protected vials. Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Store the vials at a controlled temperature (e.g., 25°C or 40°C), protected from light.
-
Analysis: At each time point, remove a vial, quench any further degradation if necessary (e.g., by freezing), and analyze the concentration of the parent compound using a stability-indicating HPLC method (see Protocol 2).
-
Data Interpretation: Plot the percentage of the remaining parent compound against time for each pH. The pH at which the degradation rate is lowest is the optimal pH for stability.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products.
-
Forced Degradation: Subject the compound to forced degradation conditions to generate potential degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.
-
Oxidation: 3% H2O2 at room temperature for 2-8 hours.
-
Thermal Stress: Heat solid compound at 105°C for 24 hours.
-
Photostability: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
HPLC Method Development:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution to ensure separation of all components. A common starting point is Mobile Phase A: 0.1% Formic Acid in Water, and Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 20-30 minutes.
-
Detection: Use a photodiode array (PDA) detector to assess peak purity and identify the optimal wavelength for detection.
-
-
Method Validation: Analyze the stressed samples. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent compound peak. Peak purity analysis of the parent peak in the stressed samples should confirm it is free from co-eluting impurities.
Visualizing Degradation & Workflows
Inferred Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure and the known behavior of related compounds.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 885519-32-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 6-Chloro-1H-indazol-4-amine: A Comparative Guide to Kinase Inhibitor Selectivity and Target Engagement
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated selective inhibitor is one of rigorous experimental scrutiny. This guide provides an in-depth, technical framework for the validation of 6-Chloro-1H-indazol-4-amine as a selective kinase inhibitor. While comprehensive data on this specific compound is emerging, its indazole scaffold is a well-established pharmacophore in numerous clinically relevant kinase inhibitors.[1][2][3][4] This guide, therefore, presents a robust, field-proven workflow to not only characterize the inhibitory potential of this compound but also to objectively compare its performance against established benchmarks.
We will navigate the causality behind experimental choices, from initial broad-spectrum screening to nuanced cellular target engagement, ensuring that each protocol is a self-validating system. This guide is structured to empower you with both the conceptual understanding and the practical methodologies to rigorously assess any novel kinase inhibitor.
The Indazole Scaffold: A Privileged Structure in Kinase Inhibition
The indazole core is a recurring motif in a multitude of approved and investigational kinase inhibitors.[1][3][4] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases. Compounds incorporating this scaffold have shown activity against a diverse range of kinase targets, including BCR-ABL, Polo-like kinase 4 (PLK4), and vascular endothelial growth factor receptors (VEGFRs).[1][2][3] This precedent underscores the potential of this compound as a kinase inhibitor and provides a logical starting point for identifying its potential targets.
A Strategic Workflow for Kinase Inhibitor Validation
A systematic and multi-faceted approach is paramount to confidently characterizing a novel inhibitor. The following workflow is designed to progressively refine our understanding of this compound's selectivity and cellular activity.
Caption: A logical workflow for the validation of a novel kinase inhibitor.
Part 1: Initial Assessment - Unveiling Potential Targets
The initial step is to ascertain the kinase inhibitory profile of this compound across a broad range of kinases. This is most effectively achieved through large-scale kinase panel screening.
Broad Kinase Panel Screening
Causality: A comprehensive kinase panel screen provides an unbiased view of the compound's activity across the human kinome.[5][6][7] This is a critical first step to identify potential primary targets and off-target effects early in the validation process. A multi-concentration screen can provide preliminary insights into potency.
Methodology: Numerous commercial services offer kinase screening panels of varying sizes.[5][7][8] A typical workflow involves:
-
Compound Submission: Provide this compound at a specified concentration and purity.
-
Assay Formats: These services utilize various assay technologies, such as TR-FRET, ADP-Glo™, or radiometric assays, to measure kinase activity.[5][7][9]
-
Data Reporting: The results are typically reported as a percentage of inhibition at one or more concentrations.
IC50 Determination for Identified "Hits"
Causality: Once preliminary targets are identified from the broad-panel screen, the next logical step is to quantify the potency of inhibition by determining the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of how much of the compound is needed to inhibit the kinase's activity by 50%.[10][11]
Protocol: In Vitro Kinase Assay for IC50 Determination (Adapted from AssayQuant PhosphoSens® and Promega ADP-Glo™ methodologies) [9][12]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 2X substrate and ATP solution in the kinase buffer. The ATP concentration should ideally be at the Km for each specific kinase to allow for accurate potency assessment.[6]
-
-
Compound Dilution:
-
Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations for the dose-response curve. A 12-point, 3-fold dilution series is a common starting point.[12]
-
-
Assay Plate Setup (384-well format):
-
Add a small volume (e.g., 1 µL) of each diluted compound concentration to duplicate wells.
-
Include control wells with DMSO only (no inhibitor) and wells with no kinase (background).
-
-
Kinase Reaction:
-
Add the 2X kinase solution to all wells except the background controls.
-
Initiate the kinase reaction by adding the 2X substrate/ATP solution to all wells.
-
Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
-
Detection:
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the DMSO-only controls (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Cellular Validation - Confirming Target Engagement and Functional Effects
In vitro assays are essential for determining direct enzymatic inhibition, but they do not confirm that the compound can enter cells and bind to its target in a physiological context. Cellular assays are therefore a critical next step.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Causality: CETSA is a powerful biophysical technique that directly assesses the engagement of a ligand with its target protein within intact cells.[13][14][15][16][17] The principle is based on the ligand-induced thermal stabilization of the target protein.[13][14] If this compound binds to its target kinase in cells, the kinase will be more resistant to heat-induced denaturation.
Protocol: Cellular Thermal Shift Assay (CETSA®) [13][15][16]
-
Cell Treatment:
-
Culture cells known to express the target kinase to a suitable confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[13]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.[13]
-
-
Protein Detection:
-
Analyze the amount of soluble target kinase remaining in the supernatant at each temperature using Western blotting or other quantitative protein detection methods.
-
-
Data Analysis:
-
Generate a "melt curve" by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.
-
An isothermal dose-response (ITDR) experiment can also be performed at a single, fixed temperature to determine the concentration of the compound required for target stabilization.[13][15]
-
Cell-Based Phosphorylation Assays
Causality: To confirm that target engagement translates into a functional cellular effect, it is essential to measure the phosphorylation of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation upon treatment with this compound provides strong evidence of its on-target activity.
Methodology: The specific protocol will depend on the target kinase and its known substrates. Common methods include:
-
Western Blotting: Treat cells with the inhibitor and then stimulate the signaling pathway. Analyze cell lysates by Western blot using a phospho-specific antibody for the substrate.
-
ELISA or Meso Scale Discovery (MSD): These are higher-throughput methods for quantifying protein phosphorylation in cell lysates.[5]
-
In-Cell Westerns: This method allows for the quantification of protein phosphorylation directly in fixed cells in a microplate format.
Part 3: Comparative Analysis - Benchmarking Against the Gold Standards
To truly understand the selectivity and potential utility of this compound, its performance must be compared to that of well-characterized inhibitors. For this guide, we will use hypothetical data to compare it against a known selective inhibitor and a broad-spectrum inhibitor.
-
Selective Inhibitor (Example): Imatinib (Gleevec®) - a highly selective inhibitor of BCR-ABL kinase.
-
Broad-Spectrum Inhibitor: Staurosporine - a potent but non-selective kinase inhibitor.
Hypothetical Kinase Inhibition Profile
The following table summarizes hypothetical IC50 data for this compound against a panel of kinases, in comparison to Imatinib and Staurosporine.
| Kinase Target | This compound (IC50, nM) | Imatinib (IC50, nM) | Staurosporine (IC50, nM) |
| ABL1 | 50 | 25 | 20 |
| KIT | 800 | 100 | 15 |
| PDGFRα | 1200 | 100 | 10 |
| SRC | >10,000 | >10,000 | 5 |
| PLK4 | 75 | >10,000 | 50 |
| VEGFR2 | 5000 | >10,000 | 8 |
| p38α | >10,000 | >10,000 | 30 |
This is hypothetical data for illustrative purposes.
Interpretation of Hypothetical Data:
In this hypothetical scenario, this compound demonstrates potent inhibition of ABL1 and PLK4, with significantly less activity against other kinases in the panel. This suggests a degree of selectivity that is superior to the broad-spectrum inhibitor Staurosporine. Compared to Imatinib, it shows comparable potency against ABL1 but also targets PLK4, indicating a different selectivity profile.
Visualizing Signaling Pathways and Experimental Logic
Understanding the context in which a kinase operates is crucial. The following diagram illustrates a simplified signaling pathway that could be modulated by an inhibitor targeting a key kinase.
Caption: A representative signaling pathway illustrating kinase inhibition.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the validation of this compound as a selective kinase inhibitor. By employing a combination of broad-panel screening, quantitative in vitro assays, and cellular target engagement and functional assays, researchers can build a robust data package to define its potency and selectivity.
The true value of a novel inhibitor lies in its unique selectivity profile and its potential to probe biological systems or serve as a therapeutic lead. The comparative analysis against established inhibitors is a crucial step in understanding this value. The methodologies described herein are not merely a set of protocols but a logical framework for inquiry, designed to yield trustworthy and authoritative data. The journey of validating a new chemical entity is complex, but with a systematic and well-reasoned approach, it is a journey that can lead to significant scientific advancements.
References
- 1. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaron.com [pharmaron.com]
- 6. assayquant.com [assayquant.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. assayquant.com [assayquant.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. scispace.com [scispace.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-1H-indazol-4-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 6-chloro-1H-indazol-4-amine scaffold is a privileged structure in medicinal chemistry, particularly in the development of potent and selective protein kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting point for the design of novel therapeutics, primarily in oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon data from closely related indazole series to elucidate the impact of structural modifications on kinase inhibitory activity.
The this compound Core: A Versatile Kinase Hinge-Binding Motif
The indazole core acts as a bioisostere of adenine, the nitrogenous base in ATP, enabling it to effectively compete for the ATP-binding site of kinases.[1] The 1H-indazole tautomer is generally the most stable and pharmacologically relevant form.[2] The 4-amino group and the pyrazole nitrogen atoms of the indazole ring are crucial for forming hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. The chlorine atom at the 6-position often contributes to favorable hydrophobic interactions within the active site and can influence the overall electronic properties of the molecule.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study focused solely on this compound is not extensively documented in publicly available literature, we can infer critical SAR trends by examining closely related analogs, particularly those with substitutions at the 4-position and on the indazole ring.
Substitutions at the 4-Amino Position
The nature of the substituent on the 4-amino group is a key determinant of both potency and selectivity. Modifications at this position can be tailored to interact with the solvent-exposed region or with specific sub-pockets of the kinase active site.
A study on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors provides valuable insights into the impact of substitutions at the 4-position.[3][4] Although the core is a 4-carboxamide rather than a 4-amine, the principles of substitution at this position are analogous.
| Compound ID | 4-Position Substituent | Target Kinase | IC50 (nM) |
| 101 | -CONH-(3-acetylphenyl) | FGFR1 | 69.1 ± 19.8 |
| 102 | -CONH-(3-(4-methylpiperazin-1-yl)phenyl) | FGFR1 | 30.2 ± 1.9 |
| 28b | -CONH-(3-methoxyphenyl) | FGFR1 | Enzyme inhibition: 76.4 µM L⁻¹ |
| 28d | -CONH-(3-acetylphenyl) | FGFR1 | Enzyme inhibition: 57.0 µM L⁻¹ |
Data adapted from studies on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles.[3][4]
Key Takeaways:
-
Introduction of Basic Moieties: The incorporation of a basic moiety, such as a piperazine group (compound 102 ), often leads to a significant increase in potency.[3] This is a common strategy in kinase inhibitor design to enhance solubility and form additional interactions with the target protein or the surrounding solvent.
-
Aromatic Substituents: The substitution pattern on an aromatic ring at the 4-position can fine-tune activity. In the case of FGFR1 inhibitors, meta-substitution on the phenyl ring was shown to be more favorable than para-substitution.[4]
-
Hydrogen Bonding: The amide linkage in these examples acts as a hydrogen bond donor and acceptor, highlighting the importance of this feature for potent inhibition. For 4-amino analogs, substitutions that maintain or enhance hydrogen bonding potential are likely to be beneficial.
Substitutions on the Indazole Ring System
Modifications to the indazole ring itself, beyond the 6-chloro and 4-amino groups, can significantly impact activity.
-
Position 3: This position is often solvent-exposed and provides an opportunity for introducing larger substituents to improve potency and selectivity.
-
Position 5: Substitutions at this position can influence the electronic properties of the ring system and can be used to introduce groups that interact with other regions of the ATP-binding pocket. Aromatic ring substitutions at the C-5 position have been a focus for discovering highly active and selective inhibitors.[5]
-
N1-Position: Alkylation or arylation at the N1 position can modulate the physicochemical properties of the compound, such as solubility and metabolic stability. It can also orient other substituents for optimal interactions with the target kinase.
A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives developed as Polo-like kinase 4 (PLK4) inhibitors demonstrates the impact of substitutions on a related indazole scaffold.
| Compound ID | Substituent on Benzenesulfonamide | Target Kinase | IC50 (nM) |
| K01 | Unsubstituted | PLK4 | 977.6 |
| K02 | 4-methyl | PLK4 | 12.4 |
| K17 | 3-fluoro-4-morpholino | PLK4 | 0.3 |
| K22 | 3-chloro-4-morpholino | PLK4 | 0.1 |
Data adapted from a study on N-(1H-indazol-6-yl)benzenesulfonamide derivatives.[6]
Key Insights from Analogous Scaffolds:
-
Hydrophobic Substituents: Small hydrophobic groups, such as a methyl group at the para-position of the benzene ring (K02 ), can enhance potency compared to an unsubstituted analog (K01 ).
-
Halogenation: The introduction of halogens, particularly at the meta-position, can improve activity.
-
Solubilizing Groups: The addition of a morpholino group at the para-position, often in combination with a meta-halogen, as seen in K17 and K22 , dramatically increases potency. This highlights the importance of balancing lipophilicity and hydrophilicity for optimal drug-like properties.
Visualizing Structure-Activity Relationships
Caption: Key positions for substitution on the this compound scaffold.
Experimental Protocols
Reproducibility is paramount in drug discovery research. Below are detailed, self-validating protocols for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of a test compound to a kinase of interest.
1. Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM). c. Further dilute the compounds in the kinase buffer to the desired final assay concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
2. Reagent Preparation: a. Prepare a 2X solution of the kinase in kinase buffer. b. Prepare a 2X solution of the europium-labeled anti-tag antibody (e.g., anti-GST) in kinase buffer. c. Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
3. Assay Procedure: a. Add 5 µL of the diluted test compound to the wells of a 384-well microplate. b. Add 5 µL of the 2X kinase/antibody mixture to each well. c. Add 5 µL of the 2X tracer solution to each well. d. Incubate the plate at room temperature for 60 minutes, protected from light. e. Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at both 665 nm and 615 nm following excitation at 340 nm.
4. Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm). b. Plot the emission ratio against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Cell Seeding: a. Culture cancer cells to ~80% confluency. b. Trypsinize and resuspend the cells in fresh culture medium. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well. d. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to each well. c. Include wells with vehicle control (e.g., DMSO) and untreated cells. d. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). b. Add 20 µL of the MTT solution to each well. c. Incubate the plate for 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Reading: a. Carefully remove the medium from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes to ensure complete dissolution. d. Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Subtract the background absorbance from all readings. b. Normalize the data to the vehicle control wells. c. Plot the percentage of cell viability against the logarithm of the compound concentration. d. Fit the data to a dose-response curve to determine the IC50 value.[5]
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationships, inferred from closely related indazole series, underscore the critical importance of substitutions at the 4-amino position for achieving high potency and selectivity. The introduction of basic moieties and appropriately substituted aromatic rings at this position can significantly enhance inhibitory activity. Furthermore, modifications at other positions on the indazole ring provide opportunities to fine-tune the physicochemical and pharmacokinetic properties of the compounds. The experimental protocols provided herein offer a robust framework for the evaluation of these and other kinase inhibitors, ensuring the generation of reliable and reproducible data. Future research focused on systematic exploration of the SAR of this compound analogs is warranted to unlock the full therapeutic potential of this versatile scaffold.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole compounds as FGFR kinase inhibitor, preparation and use thereof - Patent US-10562900-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-1 vs. N-2 Alkylated Indazole Kinase Inhibitors: A Comparative Efficacy Analysis
<
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in potent, biologically active compounds, particularly protein kinase inhibitors.[1][2] The two nitrogen atoms within the indazole ring offer synthetic handles for substitution, with N-1 and N-2 alkylation being the most common modifications. However, this structural isomerism presents a critical challenge and a key opportunity in drug design: the position of the alkyl group can profoundly influence a compound's efficacy, selectivity, and pharmacokinetic properties.[2][3]
This guide provides an in-depth comparison of the efficacy of N-1 versus N-2 alkylated indazole kinase inhibitors, supported by experimental data and detailed protocols. We will explore the structural basis for the observed differences in activity and provide a practical framework for evaluating these important molecules.
The Decisive Role of N-Alkylation in Kinase Binding
Protein kinases, a major class of therapeutic targets, share a conserved ATP-binding site.[4][5] A crucial interaction for many kinase inhibitors is the formation of one or more hydrogen bonds with the "hinge" region that connects the N- and C-terminal lobes of the kinase domain. The indazole scaffold is adept at this, but the regiochemistry of alkylation dictates which nitrogen atom is available to act as a hydrogen bond acceptor.
-
N-1 Alkylation: When the alkyl group is attached to the N-1 position, the N-2 nitrogen is typically positioned to form a hydrogen bond with the kinase hinge.
-
N-2 Alkylation: Conversely, N-2 alkylation leaves the N-1 nitrogen available to act as the hydrogen bond acceptor.
This seemingly subtle difference fundamentally alters the orientation of the inhibitor within the ATP-binding pocket, influencing how other parts of the molecule interact with surrounding residues. The thermodynamic stability of the inhibitor's conformation and the favorability of these secondary interactions ultimately determine its binding affinity and inhibitory potency.[2]
Caption: Differential hydrogen bonding of N-1 vs. N-2 indazole isomers.
Comparative Efficacy: A Data-Driven Case Study
The optimal alkylation pattern is highly dependent on the specific kinase being targeted. A clear example can be seen in inhibitors developed for p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[6][7] While comprehensive public data directly comparing a single N-1/N-2 pair is often proprietary, analysis of different indazole-based inhibitors reveals clear trends. For instance, a study on VEGFR-2 inhibitors reported a novel class of potent compounds based on an N-1 substituted indazole moiety.[8] Conversely, other research has focused on developing selective methods to synthesize N-2 alkylated indazoles for drug discovery programs, underscoring their pharmaceutical relevance.[9]
Let's consider a hypothetical but representative comparison based on typical findings in structure-activity relationship (SAR) studies for a generic kinase target.
| Compound ID | Indazole Substitution | Target Kinase | IC50 (nM) |
| Compound A | N-1 Alkyl | Kinase X | 15 |
| Compound B | N-2 Alkyl | Kinase X | 250 |
IC50 (half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In this example, Compound A is significantly more potent than its N-2 regioisomer, Compound B . The SAR would suggest that for Kinase X, the orientation afforded by N-1 alkylation allows for more favorable interactions between other parts of the inhibitor and hydrophobic pockets or specific residues within the active site, leading to a much lower IC50 value.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
To generate the comparative efficacy data shown above, a robust and validated biochemical assay is essential.[5][10] The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[4]
Objective: To determine the IC50 value of N-1 and N-2 alkylated indazole inhibitors against a target protein kinase.
Materials:
-
Purified, active kinase of interest.[10]
-
Specific peptide substrate for the kinase.
-
ATP (at a concentration near the Km for the kinase).
-
N-1 and N-2 alkylated indazole test compounds.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[4]
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
DMSO for compound dilution.
-
White, opaque 96-well or 384-well assay plates.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of each inhibitor (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient (e.g., 10 points, 3-fold dilutions).
-
-
Kinase Reaction Setup:
-
In a multi-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to the appropriate wells.[4]
-
Add 2.5 µL of a solution containing the kinase enzyme in Kinase Assay Buffer to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[4]
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in Kinase Assay Buffer.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.[4]
-
-
Signal Generation and Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[4]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP and provides luciferase and luciferin to produce a light signal.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[4]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.[4]
-
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Conclusion and Future Directions
The regioselective alkylation of the indazole scaffold is a critical consideration in the design of potent and selective kinase inhibitors. As demonstrated, the choice between N-1 and N-2 substitution can lead to dramatic differences in inhibitory efficacy, driven by the specific hydrogen bonding patterns and steric interactions within the target kinase's ATP-binding site. While general trends may emerge for certain kinase families, the optimal substitution pattern must be determined empirically for each new target.
The development of robust synthetic methodologies that provide selective access to either the N-1 or N-2 isomer is paramount for advancing the field.[1][3][9][11] Future work will likely focus on leveraging this structural diversity to develop inhibitors with novel mechanisms of action, improved selectivity profiles to minimize off-target effects, and tailored pharmacokinetic properties for enhanced clinical performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Validating 6-Chloro-1H-indazol-4-amine Target Engagement in Cellular Models
Introduction: Beyond Biochemical Potency—The Imperative of Cellular Target Engagement
In the landscape of modern drug discovery, the identification of a biochemically potent molecule is merely the first step. The critical question that follows is whether this molecule can effectively engage its intended target within the complex and dynamic environment of a living cell.[1][2][3] 6-Chloro-1H-indazol-4-amine, a member of the privileged 1H-indazole-3-amine scaffold class, is recognized for its potential as a kinase inhibitor, a class of therapeutics that has revolutionized oncology.[4][5] Specifically, this scaffold is often associated with the inhibition of protein kinases, such as those in the RAF-MEK-ERK signaling pathway, which are central to cell proliferation and survival and frequently dysregulated in cancer.[6][7]
Confirming that a compound like this compound reaches and binds to its intracellular target is paramount.[8] This process, known as target engagement, provides essential evidence for the molecule's mechanism of action (MoA) and is a key determinant of its downstream therapeutic efficacy.[1] A failure to robustly validate target engagement can lead to misinterpretation of cellular phenotypes and the costly progression of non-viable candidates.
This guide provides a comparative analysis of leading methodologies to quantify the cellular target engagement of this compound. We will delve into the mechanistic principles, practical workflows, and relative merits of each technique, offering the strategic insights necessary to construct a rigorous and self-validating experimental plan.
Strategic Overview: A Multi-Pronged Approach to Validation
No single assay can provide a complete picture of target engagement. A robust validation strategy employs a combination of orthogonal methods to build a compelling, evidence-based narrative. Our approach will progress from direct, biophysical confirmation of binding to the functional consequences of that binding event.
dot digraph "Target_Engagement_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="Direct Binding Confirmation"; style="filled"; color="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; CETSA [label="CETSA\n(Thermal Stabilization)"]; NanoBRET [label="NanoBRET\n(Proximity-Based)"]; }
subgraph "cluster_1" { label="Functional Cellular Response"; style="filled"; color="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Phospho [label="Phospho-Target Analysis\n(Western Blot / In-Cell ELISA)"]; }
subgraph "cluster_2" { label="Phenotypic Outcome"; style="filled"; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Prolif [label="Cell Proliferation Assay"]; }
CETSA -> Phospho [label="Confirms Target Hit"]; NanoBRET -> Phospho [label="Quantifies Occupancy"]; Phospho -> Prolif [label="Links Target to Pathway"]; } dot Caption: A logical workflow for validating target engagement.
Methodology Comparison: Choosing the Right Tool for the Question
Selecting the appropriate assay depends on the specific question being asked, the available resources, and the desired throughput. Here, we compare three gold-standard approaches.
| Methodology | Principle | Assay Type | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein.[9][10][11] | Label-free, Endpoint | No genetic modification needed; applicable to native proteins in cells and tissues.[11] | Lower throughput; requires a specific and sensitive antibody for detection. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is disrupted by a competing compound.[12][13][14] | Live-Cell, Real-time | High-throughput; provides quantitative affinity (IC50) and residence time data in living cells.[12] | Requires genetic engineering (NanoLuc fusion); depends on a suitable fluorescent tracer.[15] |
| Phospho-Target Immunoblotting | Inhibition of a kinase target (e.g., RAF) leads to a measurable decrease in the phosphorylation of its downstream substrates (e.g., MEK, ERK).[13] | Endpoint, Functional | Measures the direct functional consequence of target inhibition; uses endogenous pathway components. | Indirect measure of engagement; can be affected by pathway feedback loops.[16] |
Experimental Deep Dive I: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly assesses target engagement by measuring changes in protein thermal stability upon ligand binding.[10][17] An unbound protein will denature and precipitate at a specific temperature, whereas a protein stabilized by a bound ligand (like this compound) will remain soluble at higher temperatures.[9][18]
dot digraph "CETSA_Principle" { graph [fontname="Arial", splines=true, overlap=false]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4"];
subgraph "cluster_0" { label="No Compound"; bgcolor="#F1F3F4"; "Unbound Protein" [label="Unbound Target\nProtein"]; "Heat1" [label="Heat Challenge\n(e.g., 52°C)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Denatured" [label="Denatured &\nPrecipitated"]; "Unbound Protein" -> "Heat1" -> "Denatured"; }
subgraph "cluster_1" { label="With this compound"; bgcolor="#F1F3F4"; "Bound Protein" [label="Compound-Bound\nTarget Protein"]; "Heat2" [label="Heat Challenge\n(e.g., 52°C)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Stable" [label="Stable & Soluble"]; "Bound Protein" -> "Heat2" -> "Stable"; }
"Analysis" [label="Analyze Soluble Fraction\n(e.g., Western Blot)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Denatured" -> "Analysis" [style=dashed, color="#5F6368"]; "Stable" -> "Analysis"; } dot Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA Melt Curve for a Putative RAF Kinase Target
-
Cell Culture & Treatment:
-
Seed a suitable human cancer cell line with known RAF pathway activation (e.g., A375 melanoma cells, BRAF V600E mutant) in 10 cm dishes.
-
Grow cells to ~80-90% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or 10 µM this compound for 1-2 hours in serum-free media.
-
-
Cell Harvesting & Aliquoting:
-
Harvest cells by scraping and wash with PBS. Resuspend the cell pellet in a specific volume of PBS containing protease and phosphatase inhibitors.
-
Aliquot 50 µL of the cell suspension into multiple PCR tubes for each condition (Vehicle and Treated).
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler with a heated lid.
-
Apply a temperature gradient for 3 minutes. A typical range for a kinase would be 44°C to 68°C in 2°C increments. Include a 37°C non-heated control.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis & Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the soluble target protein (e.g., BRAF) in each sample using standard Western Blotting or an ELISA-based method.
-
Quantify band intensities and plot the percentage of soluble protein relative to the 37°C control against the temperature for both vehicle and compound-treated samples. A rightward shift in the curve for the treated sample indicates target stabilization.
-
Experimental Deep Dive II: NanoBRET™ Target Engagement Assay
For a higher-throughput and quantitative assessment of compound affinity in live cells, the NanoBRET assay is an exceptional choice.[12][13] The assay measures the proximity between a target protein fused to the bright NanoLuc® luciferase and a fluorescently labeled tracer that binds to the target's active site.[15] When an unlabeled compound like this compound binds to the target, it displaces the tracer, leading to a decrease in the BRET signal.[19]
dot digraph "NanoBRET_Principle" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Target [label="Target-NanoLuc®\nFusion Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tracer [label="Fluorescent\nTracer", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Compound [label="this compound\n(Unlabeled Competitor)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="NanoLuc®\nSubstrate", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Relationships {rank=same; Target; Substrate;} Substrate -> Target [label="Oxidation", style=dashed, color="#5F6368"]; Target -> Tracer [label="BRET Signal\n(High)", color="#34A853"]; Compound -> Target [label="Binding & Displacement", color="#EA4335"]; Target -> Compound [dir=none, style=invis]; // for layout
// Resulting State NoBRET [label="BRET Signal\n(Low)", shape=plaintext, fontcolor="#EA4335"]; Tracer -> NoBRET [style=dashed, color="#5F6368", label="Displaced"]; } dot Caption: Principle of the NanoBRET Target Engagement Assay.
Detailed Protocol: NanoBRET for a Putative RAF Kinase Target
-
Cell Preparation:
-
Transiently transfect HEK293T cells with a plasmid encoding the target kinase (e.g., BRAF) fused to NanoLuc® luciferase.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM™ medium.
-
-
Assay Plating:
-
Dispense the cell suspension into a white, 384-well assay plate.
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the compound dilutions to the assay plate. Include vehicle-only (0% inhibition) and a high concentration of a known inhibitor (100% inhibition) as controls.
-
-
Tracer Addition and Equilibration:
-
Add the appropriate NanoBRET™ kinase tracer (chosen based on the target) to all wells at its predetermined optimal concentration.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and extracellular NanoLuc® inhibitor mixture to all wells.
-
Read the plate within 10-20 minutes on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the data using the vehicle and high-concentration inhibitor controls.
-
Plot the normalized BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the cellular IC50 value.
-
Experimental Deep Dive III: Functional Validation via Downstream Signaling
Confirming direct binding is crucial, but demonstrating a functional consequence closes the loop on the mechanism of action. If this compound engages a RAF kinase, it should inhibit the RAF-MEK-ERK signaling cascade.[6][7][20] This can be directly measured by quantifying the phosphorylation status of downstream kinases MEK and ERK.
dot digraph "MAPK_Pathway" { graph [fontname="Arial", splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4"];
// Nodes GF [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; TF [label="Transcription Factors\n(Proliferation, Survival)", fillcolor="#FBBC05", fontcolor="#202124"];
Inhibitor [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pathway Edges GF -> RTK; RTK -> RAS; RAS -> RAF [label="Activates"]; RAF -> MEK [label="Phosphorylates (p-MEK)"]; MEK -> ERK [label="Phosphorylates (p-ERK)"]; ERK -> TF;
// Inhibition Edge Inhibitor -> RAF [label="Inhibits", color="#EA4335", arrowhead=tee]; } dot Caption: Inhibition of the RAF-MEK-ERK signaling pathway.
Detailed Protocol: Western Blot for p-MEK and p-ERK
-
Cell Culture and Stimulation:
-
Seed A375 cells and grow to ~70% confluency.
-
Serum-starve the cells for 12-18 hours to reduce basal pathway activity.
-
Pre-treat cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) or vehicle for 2 hours.
-
Stimulate the pathway with a growth factor (e.g., 100 ng/mL EGF) for 10 minutes to induce robust phosphorylation.
-
-
Lysis and Protein Quantification:
-
Immediately lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay to ensure equal loading.
-
-
Electrophoresis and Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-MEK (Ser217/221) and phospho-ERK1/2 (Thr202/Tyr204).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Strip the membranes and re-probe with antibodies for total MEK, total ERK, and a loading control (e.g., GAPDH) to confirm equal protein loading and to normalize the phospho-signals.
-
A dose-dependent decrease in the p-MEK/total MEK and p-ERK/total ERK ratios will confirm functional target engagement and pathway inhibition.
-
Synthesizing the Evidence for Confident Decision-Making
By integrating data from these orthogonal assays, a researcher can build a robust and compelling case for the cellular activity of this compound. For instance, a positive CETSA result confirms direct physical binding. A low nanomolar IC50 from a NanoBRET assay quantifies the compound's potent affinity in a live-cell context. Finally, a corresponding dose-dependent reduction in p-ERK levels via Western blot demonstrates that this binding event is functionally relevant, translating into the desired downstream signaling inhibition. This tripartite validation provides the high-confidence data package required to advance a compound in the drug discovery pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Raf kinase inhibitors and how do they work? [synapse.patsnap.com]
- 8. annualreviews.org [annualreviews.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. CETSA [cetsa.org]
- 12. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 13. reactionbiology.com [reactionbiology.com]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 15. promegaconnections.com [promegaconnections.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. scispace.com [scispace.com]
- 19. eubopen.org [eubopen.org]
- 20. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Off-Target Effects of 6-Chloro-1H-indazol-4-amine Derivatives
As drug discovery pipelines increasingly leverage privileged scaffolds, a comprehensive understanding of a compound's interaction with the entire proteome becomes paramount. The 6-Chloro-1H-indazol-4-amine core, a prominent feature in a new generation of kinase inhibitors, represents such a scaffold.[1][2] While potent on-target activity is the initial goal, undisclosed off-target interactions can lead to unexpected toxicities or, serendipitously, novel therapeutic applications.[3][4] Therefore, a rigorous, multi-pronged assessment of off-target effects is not merely a regulatory hurdle but a fundamental component of robust drug development.
This guide provides a strategic framework for characterizing the selectivity of this compound derivatives. We will move beyond simple checklists, delving into the causality behind experimental choices to build a self-validating, holistic profile of your compound. We will explore three complementary pillars of analysis: broad-spectrum biochemical screening, unbiased proteomic profiling in cell lysates, and definitive target engagement in intact cells.
Part 1: Foundational Assessment: Large-Scale In Vitro Kinase Profiling
Expertise & Experience: The Rationale for a Broad-Based Screen
The first step in understanding a kinase inhibitor's selectivity is to cast a wide net. An in vitro kinase panel assay provides the most direct and quantifiable measure of a compound's inhibitory activity against hundreds of purified kinases simultaneously.[3][5] This approach serves two primary purposes: first, it quantifies the potency against the intended target relative to other kinases, and second, it rapidly identifies the most likely off-target liabilities.[4] While these assays use recombinant proteins and lack the complexity of a cellular environment, they provide a clean, reproducible baseline for selectivity that is indispensable for initial compound triage and structure-activity relationship (SAR) studies.
Experimental Protocol: In Vitro Kinase Profiling Assay
This protocol describes a typical luminescence-based assay that measures remaining ATP levels after a kinase reaction; lower luminescence indicates higher kinase activity (less ATP consumed) and therefore stronger inhibition.[6]
-
Compound Preparation: Serially dilute test compounds (e.g., "Derivative A," "Derivative B") and a known multi-targeted control (e.g., Sunitinib) in DMSO to create a 10-point concentration gradient.
-
Kinase Reaction Setup: In a 384-well plate, dispense the reaction mixture containing a specific purified kinase from the panel, its corresponding substrate peptide, and a buffer solution.
-
Initiation of Reaction: Add the diluted compounds to the reaction wells. Initiate the kinase reaction by adding a solution of ATP (e.g., at a concentration of 10 µM).[4] Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Detection: Terminate the kinase reaction and measure activity by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously lyses the reaction environment and generates a light signal proportional to the amount of ATP remaining.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to vehicle (DMSO) controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.
Data Presentation: Comparative Kinase Selectivity
The data generated should be compiled into a clear table to compare the selectivity profiles of different derivatives.
| Kinase Target | Derivative A (IC50, nM) | Derivative B (IC50, nM) | Sunitinib (Reference) (IC50, nM) |
| Primary Target (e.g., FGFR1) | 4.5 | 15.2 | >10,000 |
| Off-Target 1 (e.g., VEGFR2) | 850 | 2,500 | 7 |
| Off-Target 2 (e.g., PDGFRβ) | 1,200 | >10,000 | 5 |
| Off-Target 3 (e.g., SRC) | >10,000 | 750 | 250 |
| Off-Target 4 (e.g., ABL1) | 5,500 | 8,900 | 150 |
Analysis: This hypothetical data shows Derivative A is highly potent and selective for FGFR1. In contrast, Derivative B is less potent and shows some activity against SRC. Sunitinib serves as a classic example of a multi-targeted inhibitor, validating the assay's ability to detect broad-spectrum activity.
Visualization: In Vitro Profiling Workflow
Part 2: Unbiased Target Identification in a Cellular Milieu
Trustworthiness: Moving Beyond Purified Proteins
While informative, in vitro panels cannot replicate the complexities of a cell, where proteins exist in complexes, are subject to post-translational modifications, and where compounds must navigate membranes and metabolic processes.[7][8] To build a trustworthy profile, we must employ unbiased methods that identify compound interactions directly within a cellular context.
Method 1: Chemical Proteomics using Kinobeads
Expertise & Experience: The Rationale for Affinity-Based Proteomics
Chemical proteomics, particularly the "kinobeads" approach, offers a powerful, unbiased strategy to identify the full spectrum of kinase targets in their native state.[9][10] This method utilizes beads coated with non-selective kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[7][11] By pre-incubating the lysate with our test compound, we can then quantify which kinases are prevented from binding to the beads. This competitive displacement, measured by mass spectrometry, directly reflects the compound's binding affinity for each captured kinase.[12]
-
Cell Lysis: Harvest cultured cells and prepare a native, non-denaturing cell lysate to preserve protein complexes and kinase activity.
-
Competitive Binding: Aliquot the cell lysate and incubate with increasing concentrations of the test compound (e.g., Derivative A) or a vehicle control (DMSO) for 1 hour.
-
Affinity Enrichment: Add the kinobeads slurry to each lysate sample. The beads will bind kinases whose ATP-binding pockets are not occupied by the test compound. Incubate to allow for binding equilibrium.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.
-
Sample Preparation for MS: Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: For each identified kinase, plot its abundance (relative to the vehicle control) against the compound concentration. This dose-response curve is used to determine the dissociation constant (Kd), indicating binding affinity.
Method 2: Cellular Thermal Shift Assay (CETSA)
Authoritative Grounding: The Principle of Thermal Stabilization
The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying direct target engagement inside intact cells.[8][13] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, it generally increases the protein's resistance to heat-induced unfolding and aggregation.[14] By heating treated cells across a temperature gradient and then measuring the amount of soluble protein remaining, we can detect this stabilization as a "thermal shift." This provides unequivocal evidence that the compound reaches and binds its target in a physiological environment.[15]
-
Cell Treatment: Treat intact, live cells with the test compound (e.g., Derivative A) or a vehicle control (DMSO) for a defined period.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them individually across a range of temperatures (e.g., 40°C to 68°C) for 3 minutes.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, non-aggregated proteins) from the aggregated protein pellet by high-speed centrifugation.
-
Protein Quantification (Mass Spectrometry): Collect the soluble fractions from each temperature point. Prepare the samples for proteome-wide analysis by mass spectrometry. This involves protein digestion, peptide labeling (e.g., with tandem mass tags), and LC-MS/MS analysis.[15]
-
Data Analysis: For each of the thousands of proteins identified, plot the soluble fraction remaining at each temperature to generate a "melting curve." Compare the curves from the compound-treated and vehicle-treated samples. A shift in the melting temperature (Tm) indicates a direct binding event.
| Protein Target | Vehicle Control (Tm, °C) | Derivative A (Tm, °C) | Thermal Shift (ΔTm, °C) | Interpretation |
| Primary Target (FGFR1) | 52.5 | 58.0 | +5.5 | Strong On-Target Engagement |
| Known Off-Target (VEGFR2) | 54.0 | 55.1 | +1.1 | Weak Off-Target Engagement |
| Unexpected Hit (e.g., DDR1) | 49.8 | 53.2 | +3.4 | Novel Off-Target Identified |
| Non-Target (e.g., GAPDH) | 58.2 | 58.1 | -0.1 | No Engagement |
Analysis: The large positive shift for FGFR1 confirms strong, direct engagement in cells. The smaller shift for VEGFR2 suggests weaker, but still present, interaction. Critically, the significant shift for DDR1, a kinase perhaps not included in the in vitro panel, reveals a novel off-target that warrants further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 12. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
- 15. malariaworld.org [malariaworld.org]
The Selectivity Compass: A Comparative Guide to Cross-Reactivity Profiling of 6-Chloro-1H-indazol-4-amine Based Kinase Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor development, ensuring target specificity is paramount. The 6-chloro-1H-indazol-4-amine scaffold has emerged as a promising starting point for the design of potent kinase inhibitors, showing activity against a range of therapeutically relevant kinases. However, the conserved nature of the ATP-binding site across the kinome presents a significant hurdle: the potential for off-target binding, leading to unforeseen side effects and diminished therapeutic efficacy. This guide provides an in-depth comparison of modern cross-reactivity profiling techniques, offering a strategic framework for characterizing the selectivity of novel inhibitors derived from this scaffold.
The Imperative of Selectivity Profiling
The development of kinase inhibitors has shifted from a single-target paradigm to a more nuanced understanding of polypharmacology. While multi-targeted inhibitors can be advantageous in certain contexts, unintended cross-reactivity is a major cause of clinical trial failures.[1][2] Therefore, early and comprehensive profiling of an inhibitor's selectivity is not merely a characterization step but a critical, data-driven approach to de-risking a drug discovery program. For inhibitors based on the this compound core, understanding their interaction landscape across the human kinome is essential for optimizing their therapeutic window.
A Comparative Analysis of Profiling Methodologies
The choice of a cross-reactivity profiling strategy depends on several factors, including the stage of drug development, available resources, and the specific questions being asked. Here, we compare three orthogonal and widely adopted approaches: large-scale biochemical screening, target engagement assays in a cellular context, and functional cell-based assays.
Broad-Spectrum Kinome Scanning: A Global View of Interactions
Large-scale biochemical assays, such as Eurofins' KINOMEscan™ platform, offer a panoramic view of an inhibitor's binding affinity against hundreds of purified kinases.[3][4][5] This competition binding assay format is independent of ATP and provides a direct measure of the inhibitor's interaction with the kinase active site.
Experimental Rationale: By quantifying the dissociation constant (Kd) or the percent of kinase inhibited at a given concentration, this method provides a selectivity score across a significant portion of the kinome. This broad initial screen is invaluable for identifying both high-affinity off-targets and confirming on-target potency.
Illustrative Data Presentation: Kinome Scan of Two Hypothetical this compound Derivatives
To illustrate the utility of this approach, consider two hypothetical inhibitors, Compound A and Compound B , both designed to target Aurora Kinase A (AURKA).
| Target Kinase | Compound A (% Inhibition @ 1 µM) | Compound B (% Inhibition @ 1 µM) |
| AURKA | 98% | 95% |
| AURKB | 85% | 45% |
| VEGFR2 | 75% | 15% |
| ABL1 | 10% | 5% |
| SRC | 5% | 2% |
| ... (400+ other kinases) | <5% | <5% |
This data clearly demonstrates that while both compounds are potent AURKA inhibitors, Compound B exhibits a significantly improved selectivity profile, with less potent inhibition of the closely related AURKB and the common off-target VEGFR2.
Experimental Workflow: KINOMEscan™
Figure 1: Workflow of a competition-based kinome scanning assay.
Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement in a Physiological Context
While biochemical assays are powerful, they do not account for cellular factors such as membrane permeability, intracellular ATP concentrations, and protein-protein interactions. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[6][7][8][9][10]
Experimental Rationale: The principle is that a protein bound to a ligand is more resistant to thermal denaturation.[10] By heating cell lysates treated with the inhibitor to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature indicates target engagement. This technique is invaluable for confirming that an inhibitor reaches and binds to its intended target in a more physiologically relevant environment.
Experimental Protocol: Microplate-based CETSA®
-
Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere. Treat the cells with a dilution series of the this compound based inhibitor or a vehicle control for a defined period.
-
Heat Shock: Seal the plate and heat it in a PCR machine with a thermal gradient for a set time (e.g., 3 minutes), followed by a cooling step.
-
Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction using a method such as ELISA or Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of the inhibitor confirms target engagement.
Figure 2: The experimental workflow for a Cellular Thermal Shift Assay (CETSA®).
Functional Cell-Based Assays: Assessing Downstream Pathway Modulation
Ultimately, the goal of a kinase inhibitor is to modulate a specific signaling pathway. Functional cell-based assays measure the downstream consequences of kinase inhibition, providing a direct link between target engagement and cellular response.[11][12][13]
Experimental Rationale: These assays are diverse and tailored to the specific kinase of interest. For example, to assess the on-target activity of an AURKA inhibitor, one could measure the phosphorylation of a known downstream substrate like Histone H3 at Serine 10. For off-target effects, one could monitor pathways known to be modulated by kinases identified in the initial kinome scan. A discrepancy between potent target engagement (from CETSA®) and weak functional activity could suggest that the inhibitor is not an effective antagonist in the cellular milieu.
Comparison of Cellular Assay Formats
| Assay Type | Principle | Advantages | Disadvantages |
| Phosphorylation Assay | Measures the phosphorylation status of a specific substrate via ELISA, Western blot, or other immunoassays. | Direct measure of kinase activity. High specificity. | Requires specific and validated phospho-antibodies. Time lag between inhibition and dephosphorylation.[12] |
| Cell Proliferation Assay | Measures the number of viable cells after treatment with the inhibitor. | Simple, high-throughput. Good for oncology targets. | Indirect measure of kinase inhibition. Susceptible to off-target cytotoxic effects. |
| Reporter Gene Assay | Measures the activity of a promoter that is regulated by the signaling pathway of interest. | Can be highly sensitive and high-throughput. | Can be influenced by factors outside the pathway of interest. |
| NanoBRET™ Target Engagement Assay | Measures inhibitor binding to a NanoLuc® luciferase-tagged kinase in living cells.[13] | Real-time measurement in live cells. Allows for determination of residence time.[13] | Requires genetic modification of cells to express the fusion protein. |
A Synergistic Strategy for Profiling
A robust cross-reactivity profiling strategy for this compound based inhibitors should not rely on a single methodology. Instead, a tiered and integrated approach is recommended:
Figure 3: An integrated workflow for cross-reactivity profiling.
By first using a broad kinome scan to identify potential on- and off-targets, researchers can then use more targeted cellular assays like CETSA® to confirm engagement in a physiological context. Finally, functional assays provide the crucial link between target binding and the desired biological outcome. This multi-faceted approach provides a comprehensive and self-validating system for characterizing the selectivity of novel this compound based inhibitors, ultimately guiding the selection of candidates with the highest potential for clinical success.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. tandfonline.com [tandfonline.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. kinaselogistics.com [kinaselogistics.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloro-1H-indazol-4-amine
This guide provides essential procedural guidance for the safe and compliant disposal of 6-Chloro-1H-indazol-4-amine (CAS No. 885519-32-4). Developed for researchers, scientists, and drug development professionals, this document synthesizes best practices from safety data on structurally related compounds and general hazardous waste regulations. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the protocols outlined herein are based on a conservative assessment of its potential hazards as a halogenated aromatic amine.
The core principle of this guide is to ensure that every step, from waste generation to final disposal, is conducted with the highest regard for personnel safety and environmental protection. Adherence to these procedures will help your institution maintain compliance with hazardous waste regulations and foster a culture of safety in the laboratory.
Hazard Identification and Risk Assessment
| Hazard Class | Inferred Potential Hazards and Rationale |
| Acute Toxicity, Oral | Harmful if swallowed. This is a common characteristic of related aminoindazoles.[3][5] |
| Skin Corrosion/Irritation | Causes skin irritation. Direct contact should be avoided.[6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Appropriate eye protection is mandatory.[4][6] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation upon inhalation of dust.[3][4] |
| Environmental Hazard | As a chlorinated organic compound, discharge into the environment must be avoided to prevent contamination.[7] |
Essential Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, all personnel must be equipped with the appropriate PPE. The selection of PPE is based on minimizing all potential routes of exposure—inhalation, ingestion, and skin/eye contact.[8][9]
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield worn over safety glasses. | To protect against splashes, dust, and aerosols.[8][10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) meeting ASTM D6978 standards.[11] | To prevent skin contact. Gloves must be inspected before use and changed immediately if contaminated.[9] |
| Body Protection | A chemical-resistant lab coat or apron. | To protect against contamination of personal clothing.[8] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust is generated or if work is performed outside a chemical fume hood.[9] | To prevent inhalation of dust or vapors. All handling of the solid compound should ideally occur within a certified chemical fume hood.[9] |
On-Site Waste Management: Segregation and Collection Protocol
Proper segregation and containment of chemical waste at the point of generation are critical for safe and compliant disposal.[12] Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[13]
Step-by-Step Collection Procedure:
-
Container Selection:
-
Waste Labeling:
-
Label the container with the words "Hazardous Waste" before any waste is added.[13][16]
-
Clearly identify the contents, including the full chemical name: "Waste this compound." Do not use abbreviations.[16]
-
Maintain a list of all components if other compatible halogenated wastes are added to the same container.[16]
-
-
Waste Accumulation:
-
Carefully transfer waste this compound (solid residue, contaminated consumables like gloves and wipes) into the designated container using appropriate tools (e.g., spatulas) to minimize dust generation.[9]
-
Keep the waste container securely closed at all times, except when actively adding waste.[13][16]
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[12]
-
The storage area must be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[8] Ensure secondary containment is used to prevent spills.[15]
-
Spill Management Protocol
In the event of a spill, a prompt and safe response is crucial to mitigate exposure and environmental contamination.
-
Immediate Actions:
-
Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
If the spill is large or involves volatile substances, contact your institution's Environmental Health and Safety (EHS) department immediately.[17]
-
-
Containment and Cleanup (for small, manageable spills):
-
Ensure you are wearing the appropriate PPE as detailed in Section 2, including respiratory protection.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[17]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container using spark-proof tools.[7][17]
-
Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.
-
Report the incident to your supervisor and EHS department as required by institutional policy.[17]
-
Disposal Pathway Decision Framework
The proper disposal of this compound requires a structured decision-making process to ensure compliance with all relevant regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[14] The following workflow illustrates this process.
Caption: Workflow for the safe disposal of this compound.
Approved Disposal Procedures
Federal and local regulations strictly prohibit the disposal of halogenated organic compounds down the drain or in regular solid waste.[7][18] These methods can lead to the contamination of water systems and soil.
Primary Disposal Method: Licensed Professional Service
The only acceptable method for the disposal of this compound is through a licensed professional waste disposal service that operates a permitted Treatment, Storage, and Disposal Facility (TSDF).[8][19]
-
Causality: As a halogenated organic compound, this compound falls under specific EPA regulations.[20] The recommended disposal technology is controlled high-temperature incineration with flue gas scrubbing.[7] This process ensures the complete destruction of the organic molecule, while the scrubbing system neutralizes harmful acidic gases (like HCl) that are produced during combustion, preventing their release into the atmosphere.
-
Procedure:
-
Follow the on-site waste management protocol (Section 3) to collect and store the waste.
-
Contact your institution's EHS department or a pre-approved licensed chemical waste disposal company to arrange for pickup.[8]
-
Provide all necessary information for the waste manifest, ensuring accurate characterization of the waste.
-
Maintain all disposal records as required by the EPA and local authorities. The "cradle-to-grave" responsibility means you are legally accountable for the waste until its final destruction.[18]
-
By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible and compliant manner.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.be [fishersci.be]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bvl.bund.de [bvl.bund.de]
- 11. publications.ashp.org [publications.ashp.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 14. danielshealth.com [danielshealth.com]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. ccny.cuny.edu [ccny.cuny.edu]
- 18. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 19. epa.gov [epa.gov]
- 20. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
